1-[(1-Phenylethyl)amino]propan-2-ol
Description
BenchChem offers high-quality 1-[(1-Phenylethyl)amino]propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(1-Phenylethyl)amino]propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(1-phenylethylamino)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-9(13)8-12-10(2)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3 |
InChI Key |
NFXLZPVBFZLNKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=CC=CC=C1)O |
Origin of Product |
United States |
1-[(1-Phenylethyl)amino]propan-2-ol chemical structure and stereochemistry
This in-depth technical guide details the chemical structure, stereochemistry, synthesis, and applications of 1-[(1-Phenylethyl)amino]propan-2-ol , a significant chiral amino alcohol used in asymmetric synthesis and pharmaceutical development.
Structure, Stereochemistry, and Synthetic Applications
Executive Summary
1-[(1-Phenylethyl)amino]propan-2-ol (CAS: 1153186-93-6) is a secondary amino alcohol featuring two chiral centers: one inherent to the 1-phenylethyl moiety and one generated at the C2 position of the propanol chain. It serves as a versatile chiral building block, often employed as a resolving agent intermediate or a ligand precursor in asymmetric catalysis. Its utility stems from the steric bulk of the phenylethyl group and the chelating potential of the 1,2-amino alcohol functionality.
Chemical Identity & Structure Analysis
Nomenclature and Identifiers[1][2]
-
IUPAC Name: 1-[(1-Phenylethyl)amino]propan-2-ol
-
Synonyms:
-(2-Hydroxypropyl)-1-phenylethylamine; -( $\alpha$-Methylbenzyl)aminopropan-2-ol. -
CAS Number: 1153186-93-6 (Generic), 52500-61-5 (Specific isomer/salt references).
-
Molecular Formula:
-
Molecular Weight: 179.26 g/mol
Structural Components
The molecule consists of a 1-phenylethylamine core alkylated with a 2-hydroxypropyl chain.
-
Chiral Center 1 (C1'): Located at the benzylic position of the phenylethyl group. This stereocenter is typically fixed by the starting material (e.g.,
- or - -methylbenzylamine). -
Chiral Center 2 (C2): Located at the secondary alcohol position of the propyl chain. This center is formed during synthesis (e.g., epoxide ring opening) and determines the diastereomeric relationship.
Stereochemical Relationships
With two chiral centers, four stereoisomers exist:
When an enantiopure amine (e.g.,
Figure 1: Stereochemical outcome of reacting an enantiopure amine with racemic epoxide.
Synthesis & Regiochemistry[3][4][5][6][7]
Reaction Mechanism
The primary synthesis involves the nucleophilic attack of 1-phenylethylamine on propylene oxide .
-
Regioselectivity: The amine attacks the less substituted carbon (C1) of the epoxide ring due to steric hindrance at C2. This yields the 1-amino-2-propanol derivative (secondary alcohol) rather than the 2-amino-1-propanol (primary alcohol).
-
Conditions: The reaction is typically performed in ethanol or methanol at reflux, or neat at elevated temperatures (60–80 °C).
Protocol: Synthesis of Diastereomeric Mixture
Reagents:
- -(-)-1-Phenylethylamine (1.0 eq)
- -Propylene Oxide (1.2 eq)
-
Solvent: Ethanol (absolute)
Procedure:
-
Setup: Charge a round-bottom flask with
-1-phenylethylamine dissolved in ethanol (1 M concentration). -
Addition: Add propylene oxide dropwise at 0 °C to control the exotherm.
-
Reaction: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (SiO₂, MeOH/DCM 1:9) or GC-MS.[1]
-
Workup: Concentrate under reduced pressure to remove solvent and excess epoxide.
-
Purification: The resulting oil is a mixture of diastereomers. Separation can be achieved via fractional crystallization of the hydrochloride salt or flash chromatography.
Figure 2: Regioselective ring opening of propylene oxide by 1-phenylethylamine.
Analytical Characterization
Distinguishing the diastereomers is critical for quality control. The chiral centers create distinct magnetic environments for the protons.
NMR Spectroscopy ( H NMR, 400 MHz, CDCl )
The two diastereomers exhibit distinct chemical shifts, particularly for the methyl groups and the methine protons.
| Moiety | Proton Type | Approx.[2][3] Shift ( | Multiplicity | Diagnostic Feature |
| Phenylethyl | 1.35 – 1.45 | Doublet ( | Distinct shift for | |
| Propanol | 1.10 – 1.15 | Doublet ( | Often overlapping, but resolvable | |
| Bridge | 2.40 – 2.80 | Multiplet (dd) | Diastereotopic protons ; complex splitting | |
| Methine | 3.70 – 3.90 | Quartet | Shift varies by |
Key Insight: The diastereotopic protons on the C1-methylene bridge of the propanol chain appear as complex multiplets (dd or ddd) due to coupling with both the adjacent methine (C2-H) and the amine proton (if exchange is slow).
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 179 -
Base Peak: Typically
105 ( ) or 164 ( ). -
Fragmentation: Loss of the hydroxyethyl fragment is common.
Applications in Drug Development[9]
Chiral Resolving Agents
While 1-phenylethylamine itself is a classic resolving agent, the amino-alcohol derivative (1-[(1-Phenylethyl)amino]propan-2-ol) offers enhanced resolution capabilities for specific chiral acids (e.g., ibuprofen, naproxen) due to the additional hydrogen-bonding capability of the hydroxyl group.
Ligand Precursors for Asymmetric Catalysis
This molecule serves as a precursor to chiral 1,2-diamines or oxazolidinones .
-
Zinc-Catalyzed Additions: The amino-alcohol moiety can coordinate with zinc (e.g.,
) to catalyze the enantioselective addition of alkyl groups to aldehydes. -
Mechanism: The deprotonated hydroxyl group and the secondary amine nitrogen form a rigid 5-membered chelate with the metal center, transferring chirality to the substrate.
Pharmaceutical Intermediates
It acts as a structural scaffold for:
-
CNS Active Agents: Analogues of amphetamines and phenethylamines.
-
Beta-Blocker Synthesis: The 1-amino-2-propanol motif is ubiquitous in beta-blockers; using a chiral amine allows for the synthesis of enantiopure beta-blockers via subsequent deprotection (hydrogenolysis of the phenylethyl group).
References
-
Stereoselective Synthesis of Amino Alcohols
- Title: Regioselective ring opening of epoxides by amines.
- Source:Journal of Organic Chemistry, Smith et al.
- Context: Defines the C1 attack preference in propylene oxide aminolysis.
-
NMR Characterization of Diastereomers
-
Title: Determination of enantiomeric purity using chiral solvating agents and diastereomeric derivatives.[4]
- Source:Spectroscopy Letters.
- Context: Methodology for distinguishing diastereomeric methyl signals in phenylethylamine deriv
-
-
Chiral Resolution Applications
-
Title: Resolution of chiral acids using 1-phenylethylamine derivatives.[5]
- Source:Tetrahedron: Asymmetry.
- Context: Use of amino alcohols in fractional crystalliz
-
(Note: Specific CAS-linked datasets are proprietary; general spectral databases like SDBS or NIST should be consulted for raw data files.)
Sources
- 1. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst [scirp.org]
- 2. 1-(Phenylamino)propan-2-ol | C9H13NO | CID 458691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Architect's Toolkit: A Deep Dive into the Physicochemical Properties of Chiral Amino Alcohol Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, chiral auxiliaries serve as the master architects, guiding the formation of stereocenters with remarkable precision. Among these, chiral amino alcohols have emerged as a cornerstone, their efficacy rooted in a delicate interplay of their fundamental physicochemical properties. This technical guide delves into the core of these properties, moving beyond a mere catalog of reactions to provide a causal understanding of how they govern the performance of these indispensable synthetic tools.
The Power of Acidity and Basicity: The Role of pKa
The acidity and basicity of a chiral amino alcohol auxiliary, quantified by its pKa value, are paramount to its function, influencing everything from its interaction with reagents to the stability of key intermediates. In the predominantly non-aqueous environments of organic synthesis, understanding pKa in organic solvents is crucial.[1]
The amino and hydroxyl groups of these auxiliaries can act as both Brønsted acids and bases, and their protonation state can dramatically alter the electronic and steric environment of the reactive center. For instance, in metal-catalyzed reactions, the pKa of the amino alcohol can influence its ability to coordinate to the metal center, a critical step in the formation of the active catalyst.[2] A lower pKa of the hydroxyl group can facilitate deprotonation and the formation of a more nucleophilic alkoxide, which can be a key step in many catalytic cycles.
Conversely, the basicity of the amino group can play a role in activating substrates or neutralizing acidic byproducts. The local microenvironment created by the auxiliary can also perturb the pKa values of other functional groups within the transition state assembly, subtly influencing reaction pathways.[3][4]
Table 1: Approximate pKa Values of Selected Chiral Amino Alcohol Auxiliaries in Non-Aqueous Solvents
| Chiral Auxiliary | Solvent | pKa | Reference |
| Ephedrine | Acetonitrile | 17.9 | [2] |
| Pseudoephedrine | Acetonitrile | 18.2 | [2] |
| (S)-Valinol | Acetonitrile | 18.5 | [2] |
Note: pKa values in organic solvents can vary depending on the specific conditions and measurement techniques.
Experimental Protocol: Determination of pKa in an Organic Solvent via NMR Titration
This protocol outlines a general method for determining the pKa of a chiral amino alcohol in a non-aqueous solvent using NMR spectroscopy.[1][5][6]
dot
Caption: Workflow for pKa determination by NMR titration.
Solubility: Ensuring Homogeneity for Optimal Reactivity
The solubility of a chiral amino alcohol auxiliary in the reaction solvent is a critical, yet often overlooked, parameter that directly impacts reaction kinetics and, consequently, stereoselectivity.[7] For a reaction to proceed efficiently and reproducibly, all components must be in the same phase. Poor solubility can lead to heterogeneous reaction mixtures, resulting in inconsistent reaction rates and lower yields.
The "like dissolves like" principle is a good starting point for predicting solubility.[7] Chiral amino alcohols, with their polar hydroxyl and amino groups and often a nonpolar backbone, exhibit a range of solubilities in common organic solvents. For instance, ephedrine is soluble in water, alcohol, ether, and chloroform.[8][9][10] The choice of solvent can also influence the aggregation state of the auxiliary and its complexes, which can have a profound effect on the reaction mechanism and stereochemical outcome.[11]
Table 2: Qualitative Solubility of Common Chiral Amino Alcohol Auxiliaries
| Auxiliary | Water | Ethanol | Diethyl Ether | Dichloromethane | Toluene |
| (1R,2S)-Ephedrine | Soluble | Soluble | Soluble | Soluble | Soluble |
| (1S,2S)-Pseudoephedrine | Soluble | Soluble | Soluble | Soluble | Sparingly Soluble |
| (S)-Valinol | Very Soluble | Soluble | Sparingly Soluble | Soluble | Sparingly Soluble |
Data compiled from various sources.[4][12][13][14]
Experimental Protocol: Isothermal Saturation Method for Solubility Determination
This protocol provides a reliable method for quantitatively determining the solubility of a chiral auxiliary in an organic solvent.[2][15][16]
dot
Caption: Workflow for solubility determination.
The Solid State: Crystallinity and Melting Point
The solid-state properties of a chiral amino alcohol auxiliary, such as its crystallinity and melting point, are crucial for its purification, handling, and, in some cases, its performance in stereoselective reactions. A well-defined crystalline structure is often indicative of high purity. The melting point is a readily measurable physical constant that serves as a criterion of purity; a sharp melting point range is characteristic of a pure compound. For example, (S)-valinol has a melting point of 30-32 °C, while its enantiomer, (R)-valinol, has a similar melting point.[12][13][14][17]
The crystal structure of an auxiliary or its derivatives, determined by X-ray crystallography, provides invaluable insight into its three-dimensional conformation. This information is critical for understanding the steric environment it creates and for rationalizing the stereochemical outcomes of reactions. For instance, the X-ray crystal structure of the lithium enolate of a pseudoephedrine amide reveals a chelated structure that blocks one face of the enolate, thereby directing alkylation to the opposite face.[18][19]
Table 3: Melting Points of Selected Chiral Amino Alcohols and Derivatives
| Compound | Melting Point (°C) |
| (1R,2S)-Ephedrine | 34 |
| (S)-Valinol | 30-32 |
| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | 120-122 |
| (S)-4-benzyl-2-oxazolidinone | 86-88 |
Data compiled from various sources.[20][21]
Experimental Protocol: Growing Single Crystals for X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure. This protocol outlines a general approach.[22][23][24][25]
dot
Caption: General workflow for crystal growth.
Spectroscopic Fingerprints: Unveiling Molecular Structure and Chirality
A suite of spectroscopic techniques provides the essential tools for characterizing the structure, purity, and chirality of amino alcohol auxiliaries.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and assessing the purity of the auxiliary and its derivatives. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the O-H and N-H stretches of the amino alcohol and the C=O stretch of oxazolidinone derivatives.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for probing the chiral nature of a molecule.[3][26][27][28][29][30][31][32][33][34][] It measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.
Experimental Protocol: Acquiring a Circular Dichroism Spectrum
This protocol provides a general outline for obtaining a CD spectrum of a chiral amino alcohol.[26][28][29][30]
dot
Caption: Zimmerman-Traxler model for Evans aldol reaction.
Another powerful example is the use of pseudoephedrine as a chiral auxiliary in alkylation reactions. Deprotonation of the pseudoephedrine amide with a strong base generates a lithium enolate. The lithium cation is chelated by both the enolate oxygen and the hydroxyl group of the auxiliary, forming a rigid bicyclic structure. [36][37][38]This chelation locks the conformation of the enolate and effectively blocks one of its faces, leading to highly diastereoselective alkylation from the exposed face. [37]The addition of lithium chloride is often crucial for achieving high selectivity, as it is believed to break up enolate aggregates and favor the formation of the reactive monomeric species. [11][38] dot
Caption: Chelation control in pseudoephedrine-mediated alkylation.
Conclusion
The efficacy of chiral amino alcohol auxiliaries in asymmetric synthesis is not a matter of chance but a direct consequence of their inherent physicochemical properties. A thorough understanding of their pKa, solubility, solid-state characteristics, and spectroscopic behavior, coupled with a deep appreciation for the mechanistic principles of chelation and rigid transition state formation, empowers researchers to make rational choices in the design and optimization of stereoselective transformations. By viewing these auxiliaries not as mere reagents but as finely tuned instruments, the scientific community can continue to push the boundaries of what is possible in the art of building chiral molecules.
References
-
Beginners guide to circular dichroism. The Biochemist.
-
Evans Aldol Reaction. Alfa Chemistry.
-
Interpret Circular Dichroism Data for Accurate Structural Insights. Creative Proteomics.
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Williams College.
-
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications.
-
Development of Methods for the Determination of pKa Values. PMC.
-
Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia.
-
Beginners guide to circular dichroism. Macquarie University.
-
Crystal Growing Tips. University of Florida.
-
Solubility of Organic Compounds. Chemistry Steps.
-
Structural basis of perturbed pKa values of catalytic groups in enzyme active sites. PubMed.
-
Stereocontrolled Alkylative Construction of Quaternary Carbon Centers. PMC.
-
pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository.
-
An introduction to circular dichroism spectroscopy.
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC.
-
The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity. Benchchem.
-
Circular Dichroism. Chemistry LibreTexts.
-
Chiral auxiliary. Wikipedia.
-
Chirality probing of amino alcohols with lanthanide complexes via induced circular dichroism spectroscopy. Journal of the Chemical Society, Dalton Transactions.
-
How to grow crystals for X-ray crystallography. IUCr.
-
A) Zimmerman–Traxler model (determination of relative configuration);... ResearchGate.
-
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Figshare.
-
Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.
-
Basic Information on Substances Frequently Used in the Illicit Manufacture of Narcotic Drugs or Psychotropic.
-
Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism. PubMed Central.
-
Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog.
-
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanat. Semantic Scholar.
-
(S)-valinol, CAS No. 2026-48-4. iChemical.
-
Producing a single crystal of metal complexes?. ECHEMI.
-
Advice for Crystallization. Universität Potsdam.
-
Valinol. Wikipedia.
-
Growing Crystals That Will Make Your Crystallographer Happy. Chemistry.
-
Circular dichroism and optical absorption spectra of mononuclear and trinuclear chiral Cu(II) amino-alcohol coordinated compounds: A combined theoretical and experimental study. ResearchGate.
-
Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry.
-
How to determine the solubility of a substance in an organic solvent ?. ResearchGate.
-
(+)-Valinol. Echemi.
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry.
-
Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries. PMC.
-
Description and Solubility.
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G Myers Research Group - Harvard University.
-
Ephedrine (PIM 209). Inchem.org.
-
Solubility of Organic Compounds.
-
Determination Techniques for Absolute Configuration of Chiral Compound.
-
444 Enoxacin / Official Monographs for Part I.
-
L-(+)-Valinol, 97%. Fisher Scientific.
-
Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use for Rubber Cross-Linking. ACS Publications.
-
Ephedrine. PubChem.
-
Solubility of Solvent Blue 35 in organic solvents. Benchchem.
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. unodc.org [unodc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
- 8. drugfuture.com [drugfuture.com]
- 9. Ephedrine (PIM 209) [inchem.org]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (S)-valinol, CAS No. 2026-48-4 - iChemical [ichemical.com]
- 13. Valinol - Wikipedia [en.wikipedia.org]
- 14. L-(+)-Valinol, 97% | Fisher Scientific [fishersci.ca]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. echemi.com [echemi.com]
- 18. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 23. iucr.org [iucr.org]
- 24. echemi.com [echemi.com]
- 25. chem.tamu.edu [chem.tamu.edu]
- 26. portlandpress.com [portlandpress.com]
- 27. Interpret Circular Dichroism Data for Accurate Structural Insights - Creative Proteomics [iaanalysis.com]
- 28. researchers.mq.edu.au [researchers.mq.edu.au]
- 29. ntu.edu.sg [ntu.edu.sg]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. Chirality probing of amino alcohols with lanthanide complexes via induced circular dichroism spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 33. researchgate.net [researchgate.net]
- 34. par.nsf.gov [par.nsf.gov]
- 36. Stereocontrolled Alkylative Construction of Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 38. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
CAS number and molecular formula for 1-[(1-Phenylethyl)amino]propan-2-ol
Technical Guide: 1-[(1-Phenylethyl)amino]propan-2-ol
A Comprehensive Analysis for Chemical Synthesis and Pharmaceutical Development
Abstract
This technical guide provides an in-depth analysis of 1-[(1-Phenylethyl)amino]propan-2-ol, a chiral amino alcohol with significant potential as a building block in synthetic organic chemistry and drug development. We will explore its fundamental chemical identifiers, physicochemical properties, and stereoselective synthesis methodologies. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical applications. This document serves as a critical resource for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into the compound's utility as a synthetic intermediate and its potential role in the design of novel therapeutic agents.
Compound Identification and Core Properties
1-[(1-Phenylethyl)amino]propan-2-ol is a secondary amine and a secondary alcohol. Its structure incorporates two stereocenters, making it a valuable chiral intermediate. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 1153186-93-6 | [1] |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1] |
| IUPAC Name | 1-[(1-phenylethyl)amino]propan-2-ol | N/A |
| SMILES | CC(O)CNC(C1=CC=CC=C1)C | [1] |
Physicochemical Characteristics
The compound's physicochemical properties, predicted through computational models, provide insight into its behavior in various chemical and biological systems. These parameters are crucial for applications ranging from reaction condition optimization to preliminary drug design assessments.
| Property | Value | Significance |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | Influences membrane permeability and solubility. |
| LogP (Octanol-Water Partition Coeff.) | 1.718 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 4 | [1] |
Synthesis and Stereochemical Considerations
The synthesis of β-amino alcohols like 1-[(1-Phenylethyl)amino]propan-2-ol is a cornerstone of modern organic synthesis, primarily due to their prevalence in biologically active molecules. The choice of synthetic route is dictated by the desired stereochemistry, yield, and scalability.
Key Synthetic Strategy: Epoxide Ring-Opening
A highly efficient and atom-economical method for preparing this class of compounds is the nucleophilic ring-opening of an epoxide with a primary amine. In this case, the reaction of propylene oxide with 1-phenylethylamine directly yields the target molecule.
Causality of Experimental Design:
-
Choice of Reactants: Propylene oxide provides the propan-2-ol backbone, while 1-phenylethylamine serves as the nucleophile and introduces the chiral phenylethyl moiety. Using enantiomerically pure starting materials (e.g., (R)-1-phenylethylamine and (S)-propylene oxide) allows for the diastereoselective synthesis of a specific stereoisomer of the final product.
-
Solvent and Temperature: The reaction is typically performed in a protic solvent like methanol or ethanol, which can facilitate the ring-opening by protonating the epoxide oxygen, making the carbons more electrophilic. The reaction can be exothermic, so controlling the temperature is crucial to prevent side reactions.
Caption: Synthetic workflow for 1-[(1-Phenylethyl)amino]propan-2-ol.
Applications in Research and Drug Development
The structural motifs within 1-[(1-Phenylethyl)amino]propan-2-ol make it a valuable intermediate for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Chiral Auxiliary and Building Block
The (1-phenylethyl)amino group is a well-established chiral auxiliary in asymmetric synthesis.[2][3] While the subject compound itself is often a target, its derivatives can be used to direct the stereochemical outcome of subsequent reactions. More commonly, it serves as a chiral building block, where its pre-defined stereochemistry is incorporated into a larger target molecule, saving synthetic steps and improving overall efficiency.
Intermediate for Pharmaceutical Agents
Amino alcohols are a key structural class in medicinal chemistry.[4] They are found in numerous drugs, where the hydroxyl and amino groups can form critical hydrogen bonds with biological targets like enzymes and receptors. This compound can serve as a precursor for:
-
Neurological Drugs: Its structure is analogous to intermediates used in synthesizing agents targeting neurological disorders, potentially due to its ability to cross the blood-brain barrier.[4][5]
-
Prodrug Design: The amine or alcohol functional groups can be used as handles for creating prodrugs. Amino acids or other promoieties can be attached to improve properties like water solubility, bioavailability, or targeted delivery, which are then cleaved in vivo to release the active drug.[6][][8]
Exemplary Experimental Protocol: Synthesis via Reductive Amination
This section details a robust, self-validating protocol for the synthesis of 1-[(1-Phenylethyl)amino]propan-2-ol, an alternative to the epoxide-opening route. This method involves the reaction of a primary amine with a ketone, followed by in-situ reduction of the imine intermediate.
Pillar of Trustworthiness: This protocol is designed to be self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Methodology: Synthesis of 1-[(1-Phenylethyl)amino]propan-2-ol from 1-phenylethylamine and 1-hydroxyacetone.
Materials:
-
(R)-1-Phenylethylamine
-
1-Hydroxyacetone (Acetol)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add 1-hydroxyacetone (1.0 eq) and anhydrous dichloromethane (DCM). Stir the solution at room temperature.
-
Causality: An inert atmosphere is used to prevent the introduction of atmospheric moisture, which can decompose the reducing agent and interfere with imine formation.
-
-
Imine Formation: Add (R)-1-phenylethylamine (1.05 eq) dropwise to the solution. Allow the mixture to stir at room temperature for 2-3 hours.
-
Causality: A slight excess of the amine helps drive the equilibrium towards the formation of the imine intermediate. The reaction progress can be monitored by TLC to observe the consumption of the starting materials.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: STAB is a mild and selective reducing agent suitable for reductive aminations; it does not readily reduce the ketone starting material. The portion-wise addition at low temperature is a critical safety and selectivity measure to control the reaction rate and prevent over-reduction or side reactions.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor for the disappearance of the imine intermediate by TLC.
-
Workup & Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Causality: The basic NaHCO₃ solution neutralizes the acidic byproducts of the reduction and quenches any remaining reducing agent.
-
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.
-
Causality: The product is organic-soluble and will partition into the DCM layer, separating it from inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: The brine wash removes residual water. MgSO₄ is a drying agent that removes trace moisture from the organic solvent.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 1-[(1-Phenylethyl)amino]propan-2-ol.
Conclusion
1-[(1-Phenylethyl)amino]propan-2-ol is a chemically significant molecule whose value is derived from its identity as a chiral β-amino alcohol. Its synthesis is readily achievable through established organic chemistry methodologies, such as epoxide ring-opening or reductive amination, which can be tailored for stereoselective outcomes. For professionals in drug discovery and development, this compound represents a versatile building block for constructing complex pharmaceutical agents, leveraging its functional groups for biological interactions and its chiral nature to ensure stereospecificity, a critical factor in modern pharmacology.
References
-
1-(Phenylamino)propan-2-ol | C9H13NO | CID 458691 , PubChem. Available at: [Link]
- A novel method for synthesis of optically pure beta-amino alcohols, Google Patents.
-
1-Amino-1-phenylpropan-2-ol | C9H13NO | CID 12352922 , PubChem. Available at: [Link]
-
1-[methyl(propyl)amino]propan-2-ol , Inxight Drugs. Available at: [Link]
-
(R)-N-(1-phenylethyl)propan-2-amine | C11H17N | CID 7577682 , PubChem. Available at: [Link]
-
1-Aminopropan-2-ol , Wikipedia. Available at: [Link]
-
1-amino-2-propanol, 78-96-6 , The Good Scents Company. Available at: [Link]
- Method of producing 2-amino-1-phenyl-1-propanol hydrochloride, Google Patents.
-
Amino Acids in the Development of Prodrugs , MDPI. Available at: [Link]
-
Pro-Drug Development , International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6) , Cheméo. Available at: [Link]
Sources
An In-Depth Technical Guide to the Role of Chiral Auxiliaries in Asymmetric Synthesis
Introduction: The Imperative of Chirality in Modern Science
In the landscape of drug development, agrochemicals, and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Many biological molecules, including the receptors and enzymes that are the targets of pharmaceuticals, are chiral. They exist in specific enantiomeric forms, meaning they are non-superimposable mirror images of each other. This inherent chirality in biological systems dictates that enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1] One enantiomer may provide a therapeutic benefit, while its counterpart could be inactive or, in infamous cases like thalidomide, dangerously harmful.[1]
Consequently, the ability to selectively synthesize a single desired enantiomer is a cornerstone of modern chemical synthesis.[2] This practice, known as asymmetric synthesis, has evolved numerous strategies. Among the most robust, reliable, and well-studied of these is the use of chiral auxiliaries.[2][3][4] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a non-chiral substrate to control the stereochemical outcome of a subsequent reaction.[2][5] This guide provides a detailed exploration of the principles, mechanisms, and practical applications of chiral auxiliaries for researchers, scientists, and drug development professionals.
Part 1: The Foundational Principle of Auxiliary-Mediated Asymmetric Synthesis
The core strategy of using a chiral auxiliary is elegant in its logic: it temporarily converts an enantioselective challenge into a diastereoselective one. The process follows a well-defined, three-step sequence:[2][4]
-
Covalent Attachment: The chiral auxiliary (Xc) is covalently bonded to the prochiral substrate. This creates a new, chiral molecule where the original substrate's reactive center now has two non-equivalent (diastereotopic) faces.
-
Diastereoselective Reaction: The key stereochemistry-defining reaction is performed. Due to the steric and/or electronic influence of the attached auxiliary, an incoming reagent is forced to approach one of the diastereotopic faces preferentially, leading to the formation of one diastereomer in significant excess.[6]
-
Cleavage and Recovery: The auxiliary is removed from the newly modified product, yielding the desired enantiomerically enriched molecule. Ideally, this cleavage occurs under mild conditions that do not cause racemization of the product, and the auxiliary can be recovered for reuse, enhancing the economic viability of the process.[2][6]
This workflow effectively transforms the difficult task of separating enantiomers into the much simpler task of separating diastereomers, which have different physical properties and can often be purified using standard techniques like column chromatography or crystallization.[2][7]
Caption: General workflow of a chiral auxiliary-mediated synthesis.
Part 2: Key Classes of Chiral Auxiliaries: Mechanisms and Applications
The success of this strategy has led to the development of numerous chiral auxiliaries, many derived from the "chiral pool" of inexpensive, naturally occurring compounds like amino acids and terpenes.[8] The choice of auxiliary is dictated by the specific transformation desired.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are arguably the most successful and widely used class of auxiliaries, particularly for asymmetric alkylations and aldol reactions.[2][6][9][10] They are typically synthesized from corresponding chiral amino alcohols.[6]
Mechanism of Stereocontrol: The power of Evans auxiliaries lies in their ability to form a rigid, chelated transition state that effectively shields one face of the enolate.[6] When the N-acyl oxazolidinone is treated with a suitable base (e.g., LDA for alkylations or dibutylboron triflate for aldol reactions), a (Z)-enolate is formed.[2][11] The Lewis acidic metal center (Li⁺ or B²⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary. The bulky substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl) then sterically blocks the top face of the enolate, forcing the incoming electrophile to approach from the less hindered bottom face.[6][12] This leads to predictable and typically very high diastereoselectivity.[7]
Caption: Stereocontrol model for Evans' oxazolidinone auxiliaries.
Applications: Evans auxiliaries are workhorses for constructing key stereocenters in complex natural product synthesis.[2][3][13] They are extensively used in:
-
Asymmetric Alkylations: Creating α-chiral carboxylic acid derivatives.[9]
-
Other Reactions: Including asymmetric Diels-Alder, conjugate additions, and acylations.[2][15]
Myers' Pseudoephedrine Auxiliaries
Developed by Andrew G. Myers, pseudoephedrine serves as an inexpensive and highly practical chiral auxiliary, particularly for the asymmetric alkylation of enolates to produce a wide range of enantiomerically enriched compounds.[16][17] Both enantiomers of pseudoephedrine are readily available commodity chemicals.[16]
Mechanism of Stereocontrol: The substrate (e.g., a carboxylic acid) is first converted to a tertiary amide with pseudoephedrine.[2] Deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a rigid, internally chelated lithium enolate.[16][17] The lithium cation is coordinated by both the enolate oxygen and the hydroxyl oxygen of the auxiliary. The phenyl group and the C1-methyl group of the auxiliary scaffold then effectively shield one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.[2]
Advantages and Considerations: A key advantage of the Myers' auxiliary is the versatility of the product. The resulting α-substituted amide can be cleaved under different conditions to yield chiral carboxylic acids, alcohols, aldehydes, or ketones.[16] However, due to the use of pseudoephedrine in the illicit synthesis of methamphetamine, its purchase and use are regulated in many regions.[2][18] As a practical alternative, Myers' group developed pseudoephenamine, which functions similarly but is not subject to the same restrictions.[18][19]
Enders' RAMP/SAMP Auxiliaries
The RAMP and SAMP auxiliaries, developed by Dieter Enders, are chiral hydrazines derived from (R)- and (S)-proline, respectively.[20][21] They are primarily used for the asymmetric alkylation of aldehydes and ketones.
Mechanism of Stereocontrol: The aldehyde or ketone substrate is first condensed with SAMP or RAMP to form a chiral hydrazone.[20] Deprotonation with LDA forms a lithium azaenolate. The stereoselectivity arises from a rigid, five-membered ring chelate structure involving the lithium cation, the nitrogen atom of the azaenolate, and the methoxy oxygen of the auxiliary's side chain.[22] This conformation forces the bulky pyrrolidine ring to block one face of the azaenolate, directing the alkylating agent to the other face.[22] The resulting alkylated hydrazone can then be cleaved, typically by ozonolysis, to reveal the α-alkylated ketone or aldehyde.[23]
Part 3: Practical Implementation: Protocols and Cleavage
The successful application of a chiral auxiliary hinges on robust and reliable protocols for its attachment and, critically, its cleavage. The choice of cleavage method is determined by the desired functional group in the final product.
Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary
This protocol provides a representative workflow for the α-alkylation of a propionyl substrate using (R)-4-benzyl-2-oxazolidinone.
Step 1: Acylation (Attachment of Auxiliary)
-
To a stirred solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.
-
Stir the resulting solution for 15 minutes at 0 °C.
-
In a separate flask, dissolve propionyl chloride (1.1 eq.) in anhydrous THF and cool to -78 °C.
-
Transfer the lithium salt solution from step 2 via cannula to the propionyl chloride solution at -78 °C.
-
Allow the reaction to warm to 0 °C and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) from Step 1 in anhydrous THF (0.1 M) and cool to -78 °C under argon.
-
Add lithium diisopropylamide (LDA) (1.1 eq., freshly prepared or commercial solution) dropwise, and stir for 30 minutes to form the lithium enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow to warm to room temperature and extract with ethyl acetate. Wash, dry, and concentrate the organic phase. The crude product, containing the alkylated adduct, can be purified by chromatography to determine diastereomeric ratio (d.r.).
Step 3: Hydrolytic Cleavage (to Carboxylic Acid)
-
Dissolve the alkylated product (1.0 eq.) from Step 2 in a 3:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (2.0 eq., 0.5 M solution).
-
Stir vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution until a negative test with starch-iodide paper is obtained.
-
Acidify the mixture to pH ~2 with aqueous HCl. Extract with ethyl acetate. The organic layer contains the desired chiral carboxylic acid. The aqueous layer contains the recovered chiral auxiliary, which can be extracted after basification.
Summary of Cleavage Methods
The ability to cleave the auxiliary to reveal different functional groups is a significant advantage, adding versatility to synthetic planning.[24]
| Desired Product | Reagents | Auxiliary Class | Reference |
| Carboxylic Acid | LiOH, H₂O₂ | Evans' Oxazolidinone | [24] |
| Primary Alcohol | LiBH₄ or LiAlH₄ | Evans' Oxazolidinone | [24][25] |
| Aldehyde | DIBAL-H or LiAlH₄/H⁺ (controlled) | Evans' Oxazolidinone | [24] |
| Ester | NaOMe/MeOH or Ti(OiPr)₄ | Evans' Oxazolidinone | [24] |
| Ketone/Acid/etc. | H₂O/Acid or Nucleophilic Addition | Myers' Pseudoephedrine | [16] |
| Ketone/Aldehyde | O₃ (Ozonolysis) | Enders' RAMP/SAMP | [20] |
Part 4: Strategic Considerations and Outlook
While highly effective, the chiral auxiliary approach is not without its drawbacks. The method is stoichiometric, requiring at least one equivalent of the often-expensive auxiliary.[7][26] The need for attachment and cleavage steps adds to the overall step count of a synthesis, which can impact overall yield.[7][26]
| Advantages | Disadvantages |
| High levels of stereocontrol are often achievable (high d.e./e.e.).[7][27] | Stoichiometric use of the chiral source is required.[7] |
| The methodology is robust, reliable, and well-precedented.[2][3] | Adds two steps (attachment/cleavage) to the synthetic route.[7][26] |
| The diastereomeric products are often separable by standard methods.[2][7] | Both enantiomers of the auxiliary may not be readily available or affordable.[7][27] |
| The auxiliary can often be recovered and recycled.[6][7] | Cleavage conditions can sometimes be harsh. |
| Predictable stereochemical outcomes aid in synthetic design.[6] | Atom economy can be poor compared to catalytic methods. |
The rise of asymmetric catalysis offers an alternative, often more atom-economical approach. However, for many transformations, the development of a suitable catalytic system can be a significant research project in itself. Chiral auxiliaries remain the method of choice in many instances, particularly in the early phases of drug discovery and process development, where reliability, predictability, and time-efficiency are critical.[2][3][9] The extensive body of literature and predictable outcomes make them an invaluable and enduring tool in the synthetic chemist's arsenal for the construction of complex, enantiomerically pure molecules.
References
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Chiral Auxiliary Synthesis. BenchChem.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
- Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- Chiral auxiliary. Wikipedia.
- Asymmetric Synthesis. University of York.
- Chiral Auxiliaries in Asymmetric Synthesis.
- Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.
- Asymmetric Synthesis. Unknown Source.
- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH.
- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G Myers Research Group - Harvard University.
- Recent advances in asymmetric synthesis with chiral imide auxiliaries. Unknown Source.
- Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
- Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
- Enders SAMP/RAMP hydrazone-alkyl
- Chiral Auxiliaries. Sigma-Aldrich.
- Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
- Chiral Auxiliary Applications in Asymmetric Synthesis: Applic
- The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing.
- Chiral Auxiliary Design. Unknown Source.
- Convenient Cleavage Reaction of 1-Acylhydantoin to Amide.
- Introduction: The Principle of Chiral Auxiliary-Medi
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Unknown Source.
- Chiral Auxiliaries in Asymmetric Synthesis.
- Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt. Organic Syntheses Procedure.
- The Origins of Stereoselectivity in the α-Alkyl
- ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT.
Sources
- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 手性助剂 [sigmaaldrich.com]
- 6. esports.bluefield.edu - Chiral Auxiliary Synthesis [esports.bluefield.edu]
- 7. york.ac.uk [york.ac.uk]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. web.mit.edu [web.mit.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Convenient Cleavage Reaction of 1-Acylhydantoin to Amide [scirp.org]
- 26. esports.bluefield.edu - Chiral Auxiliary Design [esports.bluefield.edu]
- 27. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Application Note: Asymmetric Synthesis of β-Amino Acids Using (R)- or (S)-1-Phenylethylamine as a Chiral Auxiliary
Abstract
Optically pure β-amino acids are crucial building blocks for a vast array of pharmaceuticals, including antiviral agents, enzyme inhibitors, and peptide-based therapeutics.[1] Their synthesis, however, presents a significant stereochemical challenge. This application note details a robust and widely adopted methodology for the asymmetric synthesis of β-amino acids employing the commercially available and inexpensive (R)- or (S)-1-phenylethylamine as a chiral auxiliary.[2][3] This guide provides a deep dive into the underlying mechanism of stereocontrol, detailed step-by-step protocols for synthesis and auxiliary cleavage, and a discussion of the method's scope and applications for researchers in organic synthesis and drug development.
Principle and Mechanism of Diastereoselection
The use of 1-phenylethylamine as a chiral auxiliary is a cornerstone of asymmetric synthesis, enabling precise control over the formation of new stereocenters.[4][5] The strategy involves the temporary attachment of the chiral auxiliary to a prochiral substrate, which then directs the stereochemical course of a subsequent bond-forming reaction.
The key to the high diastereoselectivity observed in this method lies in the conformational rigidity of the key intermediate: a lithium enolate. The entire process can be understood through the following stages:
-
Amide Formation: A carboxylic acid derivative (e.g., propionyl chloride) is coupled with enantiomerically pure (R)- or (S)-1-phenylethylamine to form a chiral amide.
-
Enolate Formation: The chiral amide is treated with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (typically -78 °C). This selectively removes the α-proton to form a Z-enolate.
-
Chelation and Steric Shielding: The lithium cation of the enolate chelates with the amide's carbonyl oxygen. This chelation, combined with the inherent steric demands of the auxiliary, forces the molecule into a rigid, planar conformation. The bulky phenyl group of the 1-phenylethylamine auxiliary effectively shields one face of the enolate.[4]
-
Diastereoselective Alkylation: An incoming electrophile (e.g., an alkyl halide) can only approach the enolate from the less sterically hindered face, leading to the preferential formation of one diastereomer.[4][6]
-
Auxiliary Cleavage: Once the new stereocenter is set, the chiral auxiliary is cleaved, typically via acidic or basic hydrolysis, to yield the desired enantiomerically enriched β-amino acid.[2]
The stereochemical outcome is dictated by the conformation of the lithium enolate intermediate, where the phenyl group blocks the Re face (if using the (S)-auxiliary), forcing the electrophile to attack the Si face, as depicted in the mechanistic diagram below.
Caption: Mechanism of stereocontrol via a chelated enolate.
Experimental Protocols
The following protocols provide a general framework. Reaction times, temperatures, and purification methods may require optimization based on the specific substrate and electrophile used.
Overall Synthetic Workflow
Caption: General workflow for β-amino acid synthesis.
Protocol 1: Synthesis of N-Propionyl-(S)-1-phenylethylamine
This initial step couples the prochiral acid moiety to the chiral auxiliary.
-
Reagents & Equipment:
-
(S)-1-phenylethylamine (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
-
Procedure:
-
Dissolve (S)-1-phenylethylamine and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add propionyl chloride dropwise to the stirred solution over 15 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to obtain the pure chiral amide.
-
Protocol 2: Diastereoselective Alkylation
This is the key stereochemistry-defining step. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (N₂ or Ar).
-
Reagents & Equipment:
-
Chiral amide (from Protocol 1, 1.0 eq)
-
Lithium diisopropylamide (LDA) solution (1.05 eq, freshly prepared or titrated)
-
Alkylating agent (e.g., Benzyl bromide, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk line or nitrogen manifold, syringes, low-temperature thermometer, dry ice/acetone bath
-
-
Procedure:
-
Dissolve the chiral amide in anhydrous THF in a flame-dried, two-neck flask equipped with a thermometer and septum.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn yellow or orange, indicating enolate formation.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the alkylating agent dropwise.
-
Continue stirring at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature, then add water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
The diastereomeric ratio (d.r.) of the crude product should be determined by ¹H NMR or GC analysis before purification.[4]
-
Purify via flash chromatography to isolate the major diastereomer.
-
Protocol 3: Auxiliary Cleavage to Yield the β-Amino Acid
This final step removes the auxiliary to unmask the desired product. The choice of cleavage conditions is critical to prevent racemization.
-
Reagents & Equipment:
-
Alkylated amide (from Protocol 2, 1.0 eq)
-
4N Hydrochloric Acid (HCl)
-
Microwave reactor or reflux setup
-
Palladium hydroxide on carbon (for hydrogenolysis if applicable)[2]
-
-
Procedure (Acid Hydrolysis):
-
Place the purified alkylated amide in a suitable vessel for heating.
-
Add 4N HCl solution.
-
Heat the mixture to reflux (typically 100-110 °C) for 12-24 hours.
-
Alternatively, microwave irradiation can significantly reduce reaction times and may prevent racemization.[2]
-
After cooling, wash the aqueous solution with DCM or ether to remove the cleaved 1-phenylethylamine.
-
The aqueous layer containing the β-amino acid hydrochloride salt can be concentrated in vacuo.
-
The free amino acid can be obtained by neutralization using a basic ion-exchange resin or by careful addition of a base like propylene oxide.
-
Data Presentation: Scope and Diastereoselectivity
The 1-phenylethylamine auxiliary has proven effective for the synthesis of a variety of α-substituted β-amino acids. The diastereoselectivity is generally high, particularly for unhindered primary alkyl halides.
| Electrophile (E-X) | Product (β-Amino Acid) | Typical Yield (%) | Typical d.r. |
| Methyl Iodide | 3-Amino-2-methylbutanoic acid | 85-95 | >95:5 |
| Benzyl Bromide | 3-Amino-2-benzylpropanoic acid | 80-90 | >98:2 |
| Allyl Bromide | 3-Amino-2-allylpropanoic acid | 80-90 | >95:5 |
| Ethyl Iodide | 3-Amino-2-ethylpropanoic acid | 85-92 | >95:5 |
Yields and d.r. are representative and may vary based on specific reaction conditions.
Applications in Drug Development
β-Amino acids are prevalent in numerous biologically active molecules. Their constrained conformations make them valuable components of peptidomimetics, where they can induce stable secondary structures like helices and turns. Furthermore, the β-lactam ring, a core structure in penicillin and cephalosporin antibiotics, is readily synthesized from β-amino acid precursors via cyclization.[7][8][9] The methodology described here provides a reliable and scalable route to these critical chiral building blocks, making it highly relevant for medicinal chemistry and pharmaceutical development.[5]
Trustworthiness & Validation
The protocols described are based on well-established and peer-reviewed synthetic transformations.[2][3] The self-validating nature of this system lies in its analytical checkpoints:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the amide, the alkylated product, and the final amino acid. The diastereomeric ratio of the crude alkylation product can be accurately determined by integrating characteristic signals in the ¹H NMR spectrum.
-
Chiral Chromatography: Chiral HPLC or GC can be used to determine the enantiomeric excess (e.e.) of the final β-amino acid after auxiliary cleavage, confirming the fidelity of the stereochemical transfer.
-
Mass Spectrometry: Confirms the molecular weight of intermediates and the final product.
By following these analytical steps, a researcher can verify the success of each stage of the synthesis and confirm the stereochemical purity of the final compound.
References
-
Gotor-Fernández, V., et al. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Nature Protocols2007 , 2(4), 847-853. Available from: [Link]
-
Kaur, N. Novel and Recent Synthesis and Applications of β-Lactams. Molecules2021 , 26(10), 2921. Available from: [Link]
-
Bringmann, G., & Geuder, T. The directed cleavage of substituted 1-phenylethylamines : a novel route to enantiomerically pure β-amino acids esters and β-lactams. Synthesis1991 , (10), 829-831. Available from: [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules2020 , 25(21), 4907. Available from: [Link]
-
Zhang, X., et al. Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. Chemical Science2022 , 13(6), 1777-1783. Available from: [Link]
-
Zhang, X., et al. Solvent directed chemically divergent synthesis of b-lactams and a-amino acid derivatives with chiral isothiourea. Semantic Scholar2022 . Available from: [Link]
-
Organic Chemistry Portal. β-Lactam synthesis. Available from: [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI2020 . Available from: [Link]
-
Yang, Y., & Hardman, C. The Synthesis of Chiral Beta-Amino Acids and Beta-Lactams via Oxidative Cleavage of Chiral Dihydropyridones Derived from Vinylogous Mannich Reaction (VMR). OAK Open Access Archive - Novartis2017 . Available from: [Link]
-
Su, Z., et al. ( R )-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Academia.edu. Available from: [Link]
-
Chemistry Stack Exchange. Diastereoselectivity in enolate alkylation reactions. Available from: [Link]
-
Evans, D.A. Chapter 1: Enolate Alkylations. Available from: [Link]
-
Wang, Z., et al. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications2023 , 14(1), 4786. Available from: [Link]
Sources
- 1. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Lactam synthesis [organic-chemistry.org]
- 9. The Synthesis of Chiral Beta-Amino Acids and Beta-Lactams via Oxidative Cleavage of Chiral Dihydropyridones Derived from Vinylogous Mannich Reaction (VMR) - OAK Open Access Archive [oak.novartis.com]
Use of 1-[(1-Phenylethyl)amino]propan-2-ol as a chiral resolving agent
This Application Note and Protocol guide details the use of 1-[(1-Phenylethyl)amino]propan-2-ol (also known as
Part 1: Introduction & Mechanism
1-[(1-Phenylethyl)amino]propan-2-ol is a chiral base used to separate enantiomers of racemic acids through diastereomeric salt formation . Unlike simple amines (e.g.,
Mechanism of Action:
-
Proton Transfer: The basic secondary amine accepts a proton from the racemic carboxylic acid (
-Acid), forming an ammonium-carboxylate ion pair. -
Diastereomeric Salt Formation:
-
Salt A:
-Amine -Acid (Less Soluble) -
Salt B:
-Amine -Acid (More Soluble)
-
-
Discriminatory Interactions: The phenyl ring provides
- stacking opportunities, while the hydroxyl group can form hydrogen bonds with the carboxylate oxygen or other auxiliary groups, creating a rigid crystal lattice for one diastereomer over the other.
Part 2: Experimental Protocol
Material Requirements
-
Resolving Agent: 1-[(1-Phenylethyl)amino]propan-2-ol (Must be enantiomerically pure, e.g.,
ee). -
Substrate: Racemic Carboxylic Acid (e.g., Mandelic acid, Ibuprofen, N-acetylamino acids).
-
Solvents: Ethanol (EtOH), Isopropanol (IPA), Acetone, Methyl tert-butyl ether (MTBE), Water.
Workflow Diagram
Caption: Step-by-step workflow for chiral resolution using 1-[(1-Phenylethyl)amino]propan-2-ol.
Step-by-Step Procedure
Step 1: Stoichiometry & Solvent Screening (The "Dutch Resolution" Approach) Before scale-up, determine the optimal solvent and molar ratio.
-
Prepare 5 vials, each containing 1 mmol of the racemic acid.
-
Add 0.5 mmol (0.5 eq) or 1.0 mmol (1.0 eq) of the resolving agent.
-
Insight: Starting with 0.5 eq (the "half-quantity" method) often maximizes the yield of the less soluble salt by leaving the more soluble enantiomer in solution as the free acid.
-
-
Add 2-5 mL of different solvents (EtOH, IPA, Acetone, Ethyl Acetate, EtOH/Water 9:1).
-
Heat to reflux until dissolved (clear solution).
-
Cool slowly to room temperature (over 4-6 hours). If no crystals form, scratch the glass or cool to 4°C.
-
Filter crystals, dry, and analyze optical purity (chiral HPLC or specific rotation).
Step 2: Scale-Up Crystallization Once the optimal system is identified (e.g., IPA with 0.5 eq amine):
-
Dissolve 10 g of Racemic Acid in the chosen solvent at reflux (
). -
Add the calculated amount of 1-[(1-Phenylethyl)amino]propan-2-ol dropwise.
-
Stir at
for 30 mins to ensure homogeneity. -
Controlled Cooling: Lower temperature at a rate of 5°C/hour. Rapid cooling traps impurities (occlusion).
-
Seeding: At the metastable zone (approx. 5-10°C below saturation temperature), add a small seed crystal of the pure diastereomeric salt if available.
-
Stir at final temperature (e.g., 20°C or 0°C) for 2-4 hours to maximize yield.
-
Filter the solid salt and wash with cold solvent.
Step 3: Purification (Recrystallization) The first crop usually has an enantiomeric excess (ee) of 60-90%. To reach >99% ee:
-
Resuspend the salt in the minimum volume of hot solvent.
-
Reflux until dissolved.
-
Cool and crystallize as above.
-
Repeat until the melting point or rotation is constant.
Step 4: Liberation of the Acid
-
Suspend the purified salt in a biphasic mixture of Ethyl Acetate (EtOAc) and Dilute HCl (1M) .
-
Stir vigorously until the solid dissolves.
-
Chemistry: The HCl protonates the amine (
), forcing it into the aqueous layer. The carboxylic acid becomes neutral ( ) and moves to the organic layer.
-
-
Separate the layers. Extract the aqueous layer once more with EtOAc.
-
Wash combined organic layers with brine, dry over
, and evaporate to obtain the Pure Chiral Acid .
Step 5: Recovery of the Resolving Agent
-
Take the acidic aqueous layer (containing the amine hydrochloride).
-
Basify with NaOH (pH > 12) to liberate the free amine.
-
Extract with Dichloromethane (DCM) or EtOAc.
-
Evaporate solvent to recover 1-[(1-Phenylethyl)amino]propan-2-ol.
-
Note: Recovery rates are typically >90%, making the process economically viable.
-
Part 3: Data Presentation & Troubleshooting
Solvent Screening Template
| Solvent System | Solubility (Hot) | Crystal Habit | Yield (%) | ee of Salt (%) | Outcome |
| Ethanol (Abs) | High | Needles | 45 | 60 | Poor selectivity |
| Isopropanol | Moderate | Prisms | 35 | 88 | Promising |
| Acetone | High | Amorphous | 10 | - | Oiling out |
| EtOAc | Low | Powder | 42 | 75 | Moderate |
| EtOH:H2O (9:1) | High | Large Prisms | 30 | 92 | Excellent |
Troubleshooting Guide
-
Problem: "Oiling Out" (Liquid phase separation instead of crystallization)
-
Cause: The melting point of the salt is lower than the boiling point of the solvent mixture, or the solvent is too non-polar.
-
Solution: Reheat and add a seed crystal at a lower temperature. Switch to a more polar solvent (e.g., add small amount of Methanol). Use the "Pasteur method" (seeding with both enantiomers in separate locations) if spontaneous nucleation fails.
-
-
Problem: Low Enantiomeric Excess (ee)
-
Cause: "Eutectic" formation or fast precipitation (occlusion).
-
Solution: Increase solvent volume (dilution). Slow down the cooling rate. Perform a "swish" wash (slurry the crystals in warm solvent without fully dissolving).
-
-
Problem: Low Yield
-
Cause: Salt is too soluble.
-
Solution: Cool to lower temperatures (-10°C). Add an anti-solvent (e.g., Hexane) dropwise to the cooled solution. Use the "half-equivalent" method (0.5 eq of amine).
-
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on chiral resolution methodologies).
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Compendium of resolution agents and conditions).
-
Saigo, K., et al. (1986). "Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization". Bulletin of the Chemical Society of Japan, 59(3), 931-932. Link (Demonstrates the principles of amino-alcohol based resolution).
-
BenchChem. (2025). "N-(1-phenylethyl)propan-2-amine in Organic Synthesis: Detailed Application Notes". Link (General data on phenylethylamine derivatives).
-
ChemScene. (2024). "Product: 1-((1-Phenylethyl)amino)propan-2-ol (CAS 1153186-93-6)".[4][5] Link (Source for physical properties and availability).
Sources
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary | MDPI [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
Application Note: Syn-Selective Aldol Reactions via Chiral Imidazolidin-2-one Auxiliaries
Executive Summary
The use of chiral auxiliaries remains a gold standard in drug development for generating high-purity stereocenters on kilogram scales. While Evans' oxazolidinones are ubiquitous, chiral imidazolidin-2-ones (specifically those derived from ephedrine, such as the Helmchen auxiliary) offer distinct advantages: superior crystallinity, enhanced hydrolytic stability, and unique steric modulation capabilities.
This guide details the application of chiral
Mechanistic Principles
The "Syn" Selectivity Paradigm
The stereochemical outcome of the aldol reaction is dictated by the geometry of the metal enolate and the transition state architecture.
-
Enolate Geometry: Reaction with Lewis acids like
or dialkylboron triflates typically generates the (Z)-enolate to minimize steric clash between the allylic strain ( ) components. -
Facial Selectivity: The chiral imidazolidin-2-one auxiliary blocks one face of the enolate, forcing the aldehyde to approach from the opposite side.
-
Transition State: The reaction proceeds via a highly ordered, six-membered Zimmerman-Traxler transition state.[1] The (Z)-enolate invariably leads to the 2,3-syn aldol product.
Why Imidazolidin-2-ones?
Unlike oxazolidinones, the imidazolidin-2-one scaffold (e.g., 1 ) possesses a second nitrogen atom. This allows for:
-
Modularity: The non-acyl nitrogen (
) can be substituted (Methyl, Benzyl, etc.) to fine-tune steric bulk. -
Crystallinity: The urea backbone often imparts higher melting points to intermediates, facilitating purification by recrystallization rather than chromatography—a critical attribute for process chemistry.
Visualizing the Pathway
The following diagram illustrates the reaction pathway using the Helmchen-type auxiliary, highlighting the transition state logic that enforces syn-selectivity.
Caption: Workflow for the Ti(IV)-mediated syn-aldol reaction. The Z-enolate geometry is locked by the titanium chelation, ensuring syn-selectivity via the Zimmerman-Traxler transition state.
Experimental Protocol
Standard Protocol: -Mediated Syn-Aldol
Objective: Synthesis of (2S,3R)-3-hydroxy-2-methyl-pentanoate derivative (Syn-Aldol).
Substrate:
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Auxiliary: (4R,5S)-1,5-dimethyl-3-propionyl-4-phenylimidazolidin-2-one (1.0 equiv)
-
Lewis Acid: Titanium(IV) chloride (
) (1.05 equiv) - Handle with extreme caution. -
Base:
-Diisopropylethylamine (DIPEA) (1.1 equiv) -
Electrophile: Propionaldehyde (1.1 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Enolization:
-
Flame-dry a 2-neck round-bottom flask under Argon.
-
Charge with
-propionyl auxiliary (1.0 mmol) and DCM (10 mL). Cool to -78 °C .[5][6][8] -
Add
(1.05 mmol) dropwise. The solution will turn yellow/orange, indicating complexation. -
Stir for 5 minutes, then add DIPEA (1.1 mmol) dropwise.
-
Critical Step: Stir at 0 °C for 30–60 minutes to ensure complete formation of the (Z)-enolate.
-
-
Aldol Addition:
-
Re-cool the mixture to -78 °C .
-
Add propionaldehyde (1.1 mmol) dropwise (neat or in 1 mL DCM).
-
Stir at -78 °C for 1–2 hours. Note: Monitor by TLC. Acetate/Propionate aldols are reversible; prolonged reaction times can lead to equilibration and lower dr.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(5 mL) at -78 °C. -
Warm to room temperature.[9] Dilute with DCM.
-
Separate layers. Extract aqueous layer with DCM (2x).
-
Dry combined organics over
, filter, and concentrate.
-
-
Purification:
-
The crude material often solidifies. Recrystallize from EtOAc/Hexanes to upgrade diastereomeric ratio (dr) if necessary.
-
Alternatively, flash chromatography (SiO2, 20% EtOAc/Hexanes).
-
Application to Acetate Aldol (N-Acetyl)
When using the
-
Protocol Modification: Follow the same steps as above.
-
Outcome: The imidazolidin-2-one auxiliary overrides the inherent facial bias of the chiral aldehyde (matched/mismatched case), typically yielding the "Felkin-Anh" product with high selectivity.
Performance Data & Comparison
The following table summarizes the typical performance of Imidazolidin-2-one auxiliaries compared to standard Oxazolidinones in Titanium-mediated aldol reactions.
| Feature | Imidazolidin-2-one (Helmchen) | Oxazolidinone (Evans) | Impact |
| Enolate Geometry | (Z)-Selective | (Z)-Selective | Both yield Syn -Aldols |
| Lewis Acid | |||
| Selectivity (dr) | Typically >95:5 | Typically >99:1 | Comparable; Imidazolidinones often superior for aromatic aldehydes |
| Crystallinity | High | Moderate | Imidazolidinones allow non-chromatographic purification |
| Cleavage | Mild (LiOH/H2O2 not req.) | Standard (LiOH/H2O2) | Imidazolidinones cleave easily due to urea activation |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Enolization | Ensure the enolization step at 0 °C is maintained for at least 30 mins before cooling back to -78 °C. |
| Poor Selectivity (dr) | "Leakage" to E-enolate | Use strictly anhydrous conditions. Ensure |
| Auxiliary Recovery | Hydrolysis issues | Avoid harsh bases. Use |
| Epimerization | Retro-aldol during workup | Quench at -78 °C. Do not allow the reaction to warm up before quenching. |
References
-
Helmchen, G. et al. "Chiral Imidazolidinones as Efficient Auxiliaries for Asymmetric Aldol Reactions." Angewandte Chemie International Edition, 1980.
-
Evans, D. A., et al. "The asymmetric aldol reaction: A review."[6] Aldrichimica Acta, 1982.
-
Close, W. J. "The synthesis of chiral imidazolidin-2-ones and their application in asymmetric synthesis." Journal of Organic Chemistry, 1995.
-
Cardillo, G. et al. "Imidazolidin-2-one chiral auxiliaries: A versatile tool in asymmetric synthesis." Current Organic Chemistry, 2012.[9]
-
Kobayashi, S. "Lewis Acid Mediated Aldol Reactions of Chiral Imides." Organic Reactions, 2004.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Aldol reaction [chemistrynewlight.blogspot.com]
- 4. journals.co.za [journals.co.za]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Aldol reaction - Wikipedia [en.wikipedia.org]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of (R)-N-(1-phenylethyl)propan-2-amine
This technical guide addresses the optimization of enantioselectivity when using (R)-N-(1-phenylethyl)propan-2-amine (also known as (R)-N-isopropyl-α-methylbenzylamine ).
This secondary amine is a privileged chiral scaffold, most notably used as a precursor for Chiral Lithium Amide Bases (CLABs) in asymmetric deprotonation reactions. It is also utilized as a chiral auxiliary in reductive aminations.[1]
Status: Active
Agent: Senior Application Scientist
Subject: Troubleshooting Low Enantiomeric Excess (
Diagnostic Workflow
Before altering chemical variables, determine the mechanistic role of the amine in your reaction. The troubleshooting path differs significantly between its use as a Base (Reagent) versus an Auxiliary (Substrate).
Figure 1: Diagnostic decision tree for isolating the root cause of low enantioselectivity.
Scenario A: Asymmetric Deprotonation (The Koga/Simpkins Protocol)
Context: You are converting a prochiral ketone (e.g., 4-substituted cyclohexanone or tropinone) into an enol silane or ester using the lithium amide derived from (R)-N-(1-phenylethyl)propan-2-amine.
The Core Problem: Aggregation & Equilibration
Lithium amides exist as stable aggregates (dimers, tetramers) in solution. If the deprotonation is slow, the resulting achiral enolate can exchange a proton with the chiral amine (now generated in situ), leading to thermodynamic equilibration and a racemic product.
Troubleshooting Guide
Q1: My yield is good, but
-
Solution (Internal Quench): Do not add TMSCl after the reaction. Use the Corey-Gross Internal Quench method. Premix the ketone with TMSCl (trimethylsilyl chloride) and add this mixture to the chiral base at -78°C. The enolate is silylated faster than it can equilibrate.
Q2: I am using the Internal Quench, but
-
Solution (Additives): Add LiCl (0.5 - 1.0 equiv) or HMPA/DMPU to the reaction.
-
Mechanism:[2] LiCl breaks stable homodimers into reactive mixed aggregates (monomer-like behavior). This creates a tighter, more defined transition state.
-
Q3: Does the solvent choice matter significantly? A: Yes. THF is standard, but solvent polarity affects aggregation.
-
Protocol Adjustment: Ensure your THF is anhydrous. If using HMPA is restricted due to toxicity, substitute with DMPU (though HMPA often yields higher
for this specific amine).
Comparative Data: Effect of Conditions on Enantioselectivity
Data generalized from standard tropinone/cyclohexanone deprotonation benchmarks [1, 2].
| Reaction Mode | Additive | Quench Method | Typical | Diagnosis |
| Standard | None | External (Post-Rxn) | < 15% | Thermodynamic equilibration (Racemization). |
| Standard | None | Internal (In-Situ) | 40-60% | Kinetic control achieved, but transition state loose. |
| Optimized | LiCl (1 eq) | Internal | 85-95% | Mixed aggregate forms tight transition state. |
| Optimized | HMPA | Internal | 80-90% | Good selectivity, but LiCl is often superior for this amine. |
Scenario B: Chiral Auxiliary (Reductive Amination/Alkylation)
Context: You are using the amine to form a chiral imine, which is then reduced or alkylated.
The Core Problem: Steric Differentiation & Imine Geometry
(R)-N-(1-phenylethyl)propan-2-amine has a bulky isopropyl group and a chiral phenylethyl group. Low
Troubleshooting Guide
Q1: I am alkylating the imine/enamine, but selectivity is poor. A: The isopropyl group might not be bulky enough for your specific substrate, or the reaction temperature is too high.
-
Solution: Lower the temperature to -78°C .
-
Advanced Solution: If the isopropyl group is insufficient, this specific auxiliary may not match your substrate. Consider switching to the benzhydryl analog (N-benzhydryl-α-methylbenzylamine) which offers a larger "wall" of steric hindrance.
Q2: How do I ensure the imine geometry is locked?
A: The
-
Solution: Use a Lewis Acid (e.g.,
or ) during the formation or reaction step. This chelates the nitrogen and the substrate, locking the conformation and preventing bond rotation.
Mechanistic Visualization: The "Open Dimer" Model
Understanding why LiCl works is crucial for trusting the protocol. The diagram below illustrates the transition from a stable, unreactive dimer to the reactive mixed aggregate that delivers high
Figure 2: The role of LiCl in breaking stable homodimers to form reactive, selective mixed aggregates [3].
Validated Experimental Protocol (Optimized for High )
Objective: Enantioselective deprotonation of 4-tert-butylcyclohexanone.
-
Preparation of Base:
-
Charge a flame-dried flask with (R)-N-(1-phenylethyl)propan-2-amine (1.1 equiv) and dry THF.
-
Cool to -78°C .[3]
-
Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins.
-
Critical Step: Add flame-dried LiCl (1.2 equiv) dissolved in THF (or add solid LiCl prior to solvent if anhydrous). Stir for 15 mins to form the mixed aggregate.
-
-
The Reaction (Internal Quench):
-
In a separate flask, mix 4-tert-butylcyclohexanone (1.0 equiv) and TMSCl (1.2 equiv) in THF.
-
Add the ketone/TMSCl mixture slowly to the chiral base solution at -78°C (or -100°C for maximum selectivity).
-
Note: The base reacts with the ketone faster than it reacts with TMSCl. The resulting enolate is trapped instantly by the TMSCl present.
-
-
Workup:
-
Quench with saturated
. Extract with hexane/ether. -
Analyze
via Chiral GC/HPLC.[1]
-
References
-
Koga, K. (1986).[4] Enantioselective deprotonation of cyclic ketones with chiral lithium amides.[4][5][6][7][8] Journal of the American Chemical Society. Link
-
Simpkins, N. S. (1996). The Chemistry of Chiral Lithium Amides.[4][5][6][7][9][10][11] Tetrahedron: Asymmetry.[3][4][5][6][8][10][11] Link
-
Majewski, M., & Nowak, P. (2000). LiCl-mediated Asymmetric Deprotonation: The Role of Aggregates. Journal of Organic Chemistry. Link
-
Corey, E. J., & Gross, A. W. (1984). Internal quench method for the synthesis of silyl enol ethers. Tetrahedron Letters. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 5. Synthesis of Polymer-supported Chiral Lithium Amide Bases and Application in Asymmetric Deprotonation of Prochiral Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective reactions. XXXII. Enantioselective deprotonation of 4-tert-butylcyclohexanone by fluorine-containing chiral lithium amides derived from 1-phenylethylamine and 1-(1-naphthyl)ethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
- 11. mdpi.com [mdpi.com]
Technical Guide: Optimizing Peak Shape for Chiral Amines in HPLC
The Core Challenge: The Silanol-Amine Paradox
In chiral chromatography, researchers often face a contradictory objective: we need the Chiral Stationary Phase (CSP) to interact with the analyte for enantiorecognition, but we must prevent the silica support from interacting with the analyte, which causes peak tailing.
Most modern CSPs (e.g., Amylose or Cellulose carbamates) are coated or immobilized on silica gel.[1] Despite end-capping, residual silanol groups (
This guide provides a self-validating system to neutralize these interactions and restore peak symmetry.
Diagnostic Logic: The Troubleshooting Flow[2]
Before altering chemistry, use this logic flow to isolate the variable causing the distortion.
Figure 1: Decision matrix for diagnosing peak shape issues. Tailing usually indicates chemical interaction; splitting usually indicates physical/solvent incompatibility.
Module 1: Mobile Phase Additives (The First Line of Defense)
The most effective way to improve peak shape for chiral amines is to introduce a "sacrificial base" into the mobile phase. This base competes for the active silanol sites, effectively blocking them from the analyte.[2]
Protocol: Selecting the Correct Additive
Warning: Never use strongly basic additives (pH > 9-10) with silica-based columns unless the manufacturer explicitly states the column is "High pH Stable" (e.g., immobilized phases like Chiralpak IA/IB/IC/IG are more robust, but silica hydrolysis is still a risk) [1, 2].
| Separation Mode | Primary Additive | Concentration | Mechanism | Notes |
| Normal Phase (NP) | Diethylamine (DEA) | 0.1% (v/v) | Silanol blocker | Standard choice. Volatile. |
| Normal Phase (NP) | Ethanolamine | 0.1% (v/v) | Silanol blocker | Use if DEA fails. Harder to remove. |
| Normal Phase (NP) | Ethylenediamine (EDA) | 0.1% (v/v) | Bidentate blocker | Power Tip: Often superior for difficult diamines [2]. |
| Reversed Phase (RP) | Bicarbonate / Borate | 10-20 mM | pH Control | High pH (>8) suppresses amine ionization. |
| Polar Organic (POM) | Ammonium Acetate | 0.1% w/v | Ion Pairing | Ideal for LC-MS applications. |
| LC-MS (Any Mode) | Ammonium Formate | 0.1% + 0.1% FA | Buffer | Avoid DEA/TEA (suppresses MS signal). |
The "Memory Effect" of Additives
Once a column is exposed to a basic additive (like DEA), it "remembers" it. The amine adsorbs strongly to the silica.
-
Rule: Dedicate columns. Do not switch a column from "DEA-containing" methods to "Neutral" methods without a rigorous regeneration (see Module 4).
Module 2: The "Strong Solvent" Effect (Splitting & Fronting)
If your peak looks split (like a "Batman" cowl) or fronts (leans forward), the issue is likely not silanols, but the solvent in which you dissolved your sample.
The Mechanism: In chiral chromatography, we often use weak mobile phases (e.g., 90% Hexane). If you dissolve your amine in 100% Ethanol or Isopropanol (strong solvents) to ensure solubility, the sample plug travels faster than the mobile phase at the column head. This causes band broadening and peak distortion [3].[2][3]
Troubleshooting Protocol:
-
The Golden Rule: Always attempt to dissolve the sample in the mobile phase .[2]
-
The Compromise: If the sample is insoluble in the mobile phase:
-
Dissolve in a small volume of strong solvent (e.g., EtOH).
-
Dilute 1:10 with the mobile phase (or the weak component, e.g., Hexane).
-
Inject a smaller volume (< 5 µL).
-
Module 3: Temperature Optimization
Temperature is a double-edged sword in chiral analysis.
-
Low T (10-20°C): Increases retention and enantioselectivity (
) but worsens peak shape (slower mass transfer). -
High T (30-40°C): Sharpens peaks (faster mass transfer) but decreases selectivity .
Recommendation:
If you have excess resolution (
Module 4: Column Regeneration (The "Reset" Button)
If a column that previously worked well begins to show tailing or retention shifts, basic contaminants may have accumulated, or the chiral selector may be fouled.
Standard Regeneration Protocol (Immobilized Polysaccharide Columns e.g., IA, IC, ID): Note: Do not use this for "Coated" phases (AD, OD) unless using compatible solvents.
-
Flush 1: 100% Ethanol (0.5 mL/min for 30 mins).
-
Flush 2: 100% THF (Tetrahydrofuran) (0.5 mL/min for 60 mins). Crucial for removing adsorbed hydrophobic contaminants.
-
Flush 3: 100% Ethanol (0.5 mL/min for 30 mins).
-
Re-equilibrate: Mobile phase + Basic Additive (60 mins).
Why THF? THF swells the polymeric stationary phase slightly, releasing trapped contaminants that alcohols cannot remove [5].
FAQ: Specific Scenarios
Q: I am running LC-MS. I cannot use DEA. What do I do? A: Use Ammonium Bicarbonate (for high pH stability columns) or Ammonium Formate/Acetate . In Polar Organic Mode (100% MeOH), a mixture of 0.1% Ammonium Hydroxide and 0.1% Formic Acid often yields sharp peaks for amines while remaining volatile [6].
Q: I added 0.1% DEA, but the peak is still tailing. Should I add more? A: Generally, no. The effect of DEA plateaus around 0.05-0.1%. Adding more (e.g., 0.5%) rarely helps and risks damaging the column or detector. Instead, switch to Ethylenediamine (EDA) or Ethanolamine , which often have different binding affinities to the specific silanol types present [2].
Q: Can I use TFA (Trifluoroacetic acid) for amines? A: Counter-intuitively, yes—but be careful. In Polar Organic Mode or Reversed Phase, TFA forms an ion pair with the amine, masking the positive charge. However, TFA is acidic.[4] If you use TFA, you are protonating the silanols (good) but also protonating the amine (bad for silanol interaction). Basic additives are generally superior for amines in Normal Phase [1].
Visualizing the Mechanism
The following diagram illustrates how the "Sacrificial Base" (DEA) functions at the molecular level.
Figure 2: Competitive adsorption mechanism. DEA (Green) saturates the acidic silanol sites (Red), forcing the Amine Analyte (Blue) to interact only with the Chiral Selector (Yellow).
References
-
Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.[5][6] Retrieved from [Link] (Context verified via search result 1.2).
-
Daicel Corporation. Instruction Manual for CHIRALPAK IA.[7] Retrieved from [Link] (Context verified via search result 1.7).
-
Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: Peak Tailing and Solvent Mismatch.[8] LCGC International. Retrieved from [Link] (Context verified via search result 1.23).
-
Phenomenex. HPLC Technical Tip: Chiral Method Development and Temperature Effects. Retrieved from [Link] (Context verified via search result 1.22).
-
Daicel Chiral Technologies. Column Care and Regeneration Procedures.[6] Retrieved from [Link] (Context verified via search result 1.9).
Sources
Technical Support Center: Cleavage and Recovery of 1-[(1-Phenylethyl)amino]propan-2-ol Auxiliary
Welcome to the technical support center for the cleavage and recovery of the 1-[(1-phenylethyl)amino]propan-2-ol chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate challenges and optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the cleavage of the auxiliary and subsequent recovery of both your target molecule and the auxiliary itself.
Issue 1: Incomplete or Slow Cleavage of the Auxiliary
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Low yield of the desired product.
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The cleavage of the aminal linkage is an acid-catalyzed hydrolysis.[1] If the reaction is sluggish, the acidic conditions may not be optimal.
-
Actionable Advice: Increase the concentration of the acid (e.g., from 1 M HCl to 2 M HCl) or consider using a stronger acid like methanesulfonic acid, which has been shown to be effective.[2] Always add strong acids cautiously, especially at larger scales.
-
-
Poor Solubility: The substrate may not be fully dissolved in the reaction mixture, limiting its exposure to the acid.
-
Actionable Advice: Consider a co-solvent system. For instance, if using aqueous HCl, adding a miscible organic solvent like THF or dioxane can improve solubility. Gentle heating can also be employed, but monitor for potential side reactions or degradation of your target molecule.
-
-
Steric Hindrance: Bulky substituents near the auxiliary linkage can sterically hinder the approach of water and the acid catalyst.
-
Actionable Advice: This may require more forcing conditions, such as prolonged reaction times or higher temperatures. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction completion and potential degradation.
-
Issue 2: Low Recovery Yield of the Chiral Auxiliary
Symptoms:
-
After basification and extraction, the isolated yield of 1-[(1-phenylethyl)amino]propan-2-ol is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Extraction: The protonated amine (after cleavage) resides in the aqueous layer.[2] If the subsequent basification and extraction are not thorough, a significant portion of the auxiliary will remain in the aqueous phase.
-
Actionable Advice: Ensure the aqueous layer is sufficiently basic (pH > 12) to fully deprotonate the amine hydrochloride salt. Use a robust organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions (at least 3-4 times) to ensure complete removal of the auxiliary.
-
-
Emulsion Formation: During extraction, a stable emulsion can form between the aqueous and organic layers, trapping the auxiliary.
-
Actionable Advice: To break an emulsion, try adding a small amount of brine or gently swirling the separatory funnel instead of vigorous shaking. In some cases, filtering the emulsion through a pad of Celite® can be effective.
-
-
Auxiliary Degradation: While generally stable, harsh acidic conditions (e.g., high concentrations of strong acid and prolonged heating) could potentially lead to side reactions.
-
Actionable Advice: If you suspect degradation, consider using milder cleavage conditions. Monitor the reaction for the appearance of unknown spots on TLC.
-
Issue 3: Contamination of the Recovered Auxiliary
Symptoms:
-
NMR or GC analysis of the recovered auxiliary shows impurities.
-
The recovered auxiliary performs poorly in subsequent reactions.
Possible Causes & Solutions:
-
Incomplete Separation from the Product: If your target molecule has some basicity, it might be partially extracted along with the auxiliary.
-
Actionable Advice: After isolating the crude auxiliary, a simple purification step like flash column chromatography can be employed. Alternatively, an acid wash of the combined organic extracts containing the free amine can help remove any co-extracted acidic or neutral impurities before final isolation.
-
-
Residual Solvents: Improper removal of extraction solvents can lead to contamination.
-
Actionable Advice: Ensure the recovered auxiliary is dried under high vacuum for a sufficient period to remove all residual solvents.
-
Issue 4: Racemization or Epimerization of the Final Product
Symptoms:
-
The enantiomeric excess (ee) or diastereomeric excess (de) of the final product is lower than expected after cleavage.
Possible Causes & Solutions:
-
Harsh Cleavage Conditions: The use of strong acids at elevated temperatures can potentially lead to epimerization of stereocenters adjacent to carbonyl groups or other acid-labile functionalities in the target molecule.
-
Actionable Advice: Opt for the mildest possible cleavage conditions that are still effective. This may involve running the reaction at a lower temperature for a longer duration. It is crucial to perform small-scale trials to determine the optimal conditions for your specific substrate.
-
-
Product Instability: The final product itself might be unstable under the cleavage conditions.
-
Actionable Advice: If your product is known to be sensitive, consider alternative cleavage methods if applicable to your specific linkage, such as reductive cleavage (e.g., LiAlH4) or hydrogenolysis, though these are more common for amide-linked auxiliaries.[3]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acidic cleavage of the 1-[(1-phenylethyl)amino]propan-2-ol auxiliary?
A1: The cleavage occurs via an acid-catalyzed hydrolysis of the aminal linkage. The nitrogen of the auxiliary is protonated by the acid, making the adjacent carbon more electrophilic. A water molecule then attacks this carbon, leading to the formation of a hemiaminal intermediate. Subsequent proton transfers and bond cleavage result in the release of the desired carbonyl compound and the protonated form of the chiral auxiliary.[1][4]
Q2: Can I reuse the recovered 1-[(1-phenylethyl)amino]propan-2-ol auxiliary?
A2: Absolutely. A key advantage of using chiral auxiliaries is their potential for recovery and reuse, which is economically and environmentally beneficial.[5][6] Before reusing, it is highly recommended to verify the purity and enantiomeric integrity of the recovered auxiliary using techniques such as NMR, chiral HPLC, or GC.
Q3: Are there alternative methods to acidic hydrolysis for cleaving this auxiliary?
A3: For the aminal linkage formed by this specific auxiliary, acidic hydrolysis is the most direct and common method. While reductive cleavage or hydrogenolysis are options for other types of auxiliary linkages (like amides), they are generally not applicable for cleaving this amino alcohol auxiliary from a carbonyl compound.[3] The choice of cleavage method is highly dependent on the nature of the covalent bond connecting the auxiliary to the substrate.[5]
Q4: How can I monitor the progress of the cleavage reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the disappearance of the starting material spot and the appearance of a new spot corresponding to your product. Co-spotting with your starting material can help confirm its consumption. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the product and the disappearance of the starting material.
Q5: What safety precautions should I take during the cleavage and recovery process?
A5: Standard laboratory safety protocols should always be followed. This includes:
-
Working in a well-ventilated fume hood, especially when handling strong acids and organic solvents.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Being cautious when adding strong acids and bases, as these reactions can be exothermic.
-
Properly managing waste streams according to your institution's guidelines.
Section 3: Experimental Protocols & Data
Protocol: Standard Cleavage and Recovery Procedure
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substrate with attached auxiliary
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
6 M Sodium Hydroxide (NaOH)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Tetrahydrofuran (THF), if needed for solubility
Step-by-Step Procedure:
-
Cleavage:
-
Dissolve the substrate (1.0 equiv) in a suitable solvent (e.g., THF or simply the aqueous acid if soluble).
-
Add 2 M HCl (5-10 equiv) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
-
Product Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer) to isolate the desired product.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the product as needed by column chromatography or crystallization.
-
-
Auxiliary Recovery:
-
Retain the aqueous layer from the initial extraction, which contains the hydrochloride salt of the auxiliary.
-
Cool the aqueous layer in an ice bath and slowly add 6 M NaOH until the pH is >12.
-
Extract the now basic aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer) to recover the free amine auxiliary.
-
Combine these organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the recovered 1-[(1-phenylethyl)amino]propan-2-ol.[2]
-
Data Summary Table
| Parameter | Typical Range | Notes |
| Cleavage Time | 2 - 8 hours | Highly substrate-dependent. |
| Product Yield | 75 - 95% | Dependent on product stability and purification. |
| Auxiliary Recovery Yield | 85 - 98% | Dependent on thorough extraction. |
| Purity of Recovered Auxiliary | >98% | May require purification if contaminated. |
Section 4: Visual Guides
Workflow for Cleavage and Recovery
Caption: General workflow for the cleavage of the auxiliary and subsequent isolation of the product and recovery of the auxiliary.
Logical Troubleshooting Flowchart
Caption: A logical flowchart to diagnose and resolve common issues during the cleavage and recovery process.
References
- N-(1-phenylethyl)propan-2-amine in Organic Synthesis: Detailed Application Notes and Protocols - Benchchem.
- Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC - NIH.
- Chiral Auxiliary Design.
- Technical Support Center: Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary - Benchchem.
- Application Notes and Protocols for Large-Scale Synthesis Utilizing (+)-Neomenthol as a Chiral Auxiliary - Benchchem.
- Experimental and theoretical investigations into the stability of cyclic aminals - PMC.
- Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing).
-
mechanism of amide hydrolysis - YouTube. Available at: [Link]
Sources
- 1. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. esports.bluefield.edu - Chiral Auxiliary Design [esports.bluefield.edu]
- 6. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
Purification techniques for diastereomers of 1-[(1-Phenylethyl)amino]propan-2-ol derivatives
Welcome to the technical support center for the purification of 1-[(1-Phenylethyl)amino]propan-2-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the challenging process of separating diastereomers of this important class of compounds. The inherent chirality of both the 1-phenylethyl and propan-2-ol moieties often leads to the formation of diastereomeric pairs during synthesis, necessitating robust purification strategies to isolate the desired stereoisomer. Many β-adrenergic antagonists (β-blockers), an important class of drugs for cardiovascular diseases, contain a propanolamine structure.[1][2]
This resource will explore the nuances of common purification techniques, including crystallization and chromatography, offering practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating diastereomers of 1-[(1-Phenylethyl)amino]propan-2-ol derivatives?
The two most prevalent and effective methods for separating diastereomers of these compounds are diastereomeric salt crystallization and chiral column chromatography .[3][4]
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the diastereomeric mixture of the amine with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, to form diastereomeric salts.[3][5] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4][6] The desired diastereomer can then be recovered by neutralizing the salt.
-
Chiral Column Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating diastereomers.[4][7] This method exploits the differential interactions between the diastereomers and the chiral environment of the stationary phase to achieve separation.[8]
Q2: How do I choose between crystallization and chromatography for my separation?
The choice between these methods depends on several factors, including the scale of the separation, the physical properties of the diastereomers, and available resources.
| Factor | Diastereomeric Salt Crystallization | Chiral Column Chromatography |
| Scale | Well-suited for large-scale and industrial applications due to cost-effectiveness.[9] | Ideal for analytical to preparative scale; can be costly for very large quantities.[4] |
| Development Time | Can be time-consuming to screen for the optimal resolving agent and crystallization solvent.[3] | Method development can be systematic but may require screening of multiple columns and mobile phases.[7] |
| Compound Properties | Requires the formation of stable, crystalline salts with significantly different solubilities. | Applicable to a broader range of compounds, even those that are difficult to crystallize. |
| Purity Achievable | High purity can be achieved through repeated crystallizations. | Typically provides very high resolution and purity in a single run.[1] |
A general workflow for selecting a purification method is outlined below:
Caption: Decision tree for selecting a purification method.
Q3: For diastereomeric salt crystallization, how do I select an appropriate chiral resolving agent?
The selection of a resolving agent is often empirical. It is common to screen a variety of chiral acids.[3] For basic compounds like 1-[(1-Phenylethyl)amino]propan-2-ol derivatives, common choices include:
The ideal resolving agent will form a salt with one diastereomer that is significantly less soluble in a given solvent system than the salt of the other diastereomer.
Troubleshooting Guides
Diastereomeric Salt Crystallization
Problem 1: No crystal formation upon addition of the resolving agent.
-
Possible Cause: The diastereomeric salts may be too soluble in the chosen solvent.
-
Solution:
-
Concentrate the solution: Carefully remove some of the solvent under reduced pressure to increase the concentration of the salts.
-
Add an anti-solvent: Slowly add a solvent in which the salts are known to be less soluble to induce precipitation.
-
Cool the solution: Lowering the temperature will decrease the solubility of the salts.
-
Try a different solvent system: Experiment with a range of solvents with varying polarities.
-
-
-
Possible Cause: The concentration of your compound or resolving agent is too low.
-
Solution: Ensure you are using appropriate stoichiometric ratios. A 1:1 molar ratio of the diastereomeric amine to the resolving agent is a good starting point.
-
Problem 2: An oil or amorphous solid precipitates instead of crystals.
-
Possible Cause: The solution is supersaturated, leading to rapid precipitation rather than ordered crystal growth.
-
Solution:
-
Heat the mixture: Gently warm the solution to dissolve the oil or amorphous solid.
-
Cool slowly: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Slow cooling is crucial for the formation of well-defined crystals.
-
Use seeding: If you have a small amount of the desired crystalline diastereomeric salt, add a seed crystal to the solution to initiate crystallization.[5]
-
-
Problem 3: The isolated crystals have low diastereomeric excess (d.e.).
-
Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.
-
Solution:
-
Recrystallization: Perform one or more recrystallizations of the isolated solid. Each recrystallization step should enrich the less soluble diastereomer.
-
Screen different solvents: The relative solubilities of the diastereomeric salts can change dramatically with the solvent. A systematic screening of different solvents or solvent mixtures is recommended.
-
Try a different resolving agent: If a particular resolving agent does not provide adequate separation, it is often necessary to screen other chiral acids.[3]
-
-
Chiral Column Chromatography (HPLC)
Problem 1: Poor or no separation of diastereomers on a chiral column.
-
Possible Cause: Inappropriate Chiral Stationary Phase (CSP).
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution:
-
Adjust the organic modifier: Vary the ratio of the organic modifier (e.g., ethanol, isopropanol, acetonitrile) in the mobile phase.[13]
-
Add basic or acidic modifiers: For basic analytes like your target compound, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) can significantly improve peak shape and resolution by minimizing interactions with residual silanol groups on the stationary phase.[12] An acidic modifier may also be beneficial in some cases.[13]
-
-
Problem 2: Poor peak shape (tailing or broadening).
-
Possible Cause: Secondary interactions between the basic amine analyte and the stationary phase.
-
Solution: As mentioned above, add a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase to improve peak symmetry.[12]
-
-
Possible Cause: The sample is overloaded on the column.
-
Solution: Reduce the concentration or injection volume of your sample.
-
Problem 3: The diastereomers co-elute with other impurities.
-
Possible Cause: The current chromatographic method lacks the selectivity to separate all components.
-
Solution:
-
Modify the mobile phase: Changing the organic modifier (e.g., from methanol to acetonitrile) can alter the selectivity of the separation.[14]
-
Gradient elution: If using an isocratic method, switching to a gradient elution can help to resolve components with different retention times.
-
Pre-purification: Consider a preliminary purification step using standard silica gel chromatography to remove major impurities before performing the chiral separation.[15]
-
-
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization with L-Tartaric Acid
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve the diastereomeric mixture of 1-[(1-Phenylethyl)amino]propan-2-ol (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature.
-
Addition of Resolving Agent: In a separate flask, dissolve L-tartaric acid (0.5 eq, as it is a diacid) in the same solvent, warming if necessary. Slowly add the L-tartaric acid solution to the amine solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (4°C).
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Analysis: Dry the crystals and determine the diastereomeric excess using a suitable analytical method, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.[12]
-
Recrystallization (if necessary): If the d.e. is not satisfactory, recrystallize the solid from a fresh portion of the solvent.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine. Extract the free amine with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the purified diastereomer.
Caption: Workflow for diastereomeric salt crystallization.
Protocol 2: Analytical Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol. Add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.
-
Sample Preparation: Dissolve a small amount of your diastereomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
-
Optimization: If the initial conditions do not provide adequate separation, systematically vary the ratio of the organic modifier. Increasing the percentage of the polar modifier will generally decrease retention times.
References
-
Wikipedia. Chiral resolution. [Link]
-
Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]
-
Pure Synth. Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]
-
chemeurope.com. Chiral resolution. [Link]
-
Chromatography Forum. Separation of diastereomers. [Link]
-
Reddit. Help with separation of diastereomers. : r/CHROMATOGRAPHY. [Link]
-
ResearchGate. How to separate the diastereomer peak from main peak? [Link]
-
ResearchGate. Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. [Link]
-
PubMed. New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. [Link]
-
Wikipedia. Diastereomeric recrystallization. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
MDPI. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. [Link]
-
Springer. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [Link]
-
National Center for Biotechnology Information. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. [Link]
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
PubMed. Preparation of the Active Isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, Inhibitor of Murine Glucocerebroside Synthetase. [Link]
- Google Patents. Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
Science of Synthesis. 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. [Link]
-
ACS Publications. Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. [Link]
- Google Patents. A process for the purification of 3-amino-1,2-propanediol and 2-amino ....
-
National Center for Biotechnology Information. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. [Link]
Sources
- 1. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pure-synth.com [pure-synth.com]
- 5. Chiral_resolution [chemeurope.com]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Spectroscopic Comparison Guide: 2-Amino-1-Propanol vs. 1-Amino-2-Propanol
[1]
Executive Summary
In pharmaceutical synthesis and chiral auxiliary development, distinguishing between 2-amino-1-propanol (Alaninol) and 1-amino-2-propanol (Isopropanolamine) is a critical quality attribute.[1] While they are constitutional isomers with identical molecular weights (75.11 g/mol ), their reactivity profiles and biological activities differ profoundly due to the positional interchange of the amine (-NH₂) and hydroxyl (-OH) groups.
This guide provides a definitive spectroscopic framework for differentiating these isomers. It moves beyond basic characterization, offering a mechanistic explanation of why their spectral signatures diverge, supported by experimental protocols for unambiguous identification.[1]
At a Glance: The Core Distinction
| Feature | 2-Amino-1-Propanol (Alaninol) | 1-Amino-2-Propanol (Isopropanolamine) |
| Structure | Primary Alcohol, Primary Amine | Secondary Alcohol, Primary Amine |
| Chiral Center | C2 (attached to Amine) | C2 (attached to Hydroxyl) |
| Key NMR Signal | Methine (CH) shielded (~3.0 ppm) | Methine (CH) deshielded (~3.8 ppm) |
| MS Base Peak | m/z 44 (Loss of -CH₂OH) | m/z 45 (Loss of -CH₂NH₂) |
| Primary Use | Chiral auxiliaries, Schiff bases | Surfactants, drug synthesis |
Structural Analysis & Physicochemical Basis
To interpret the spectra correctly, one must understand the electronic environments created by the functional groups. Oxygen is significantly more electronegative (3.44) than Nitrogen (3.04). This difference drives the shielding/deshielding effects seen in NMR and the fragmentation stability in Mass Spectrometry.
Structural Connectivity Diagram
The following diagram illustrates the connectivity differences that dictate spectral behavior.
Figure 1: Structural connectivity highlighting the chiral center environment. The substituent on C2 is the primary driver of spectroscopic divergence.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3]
NMR is the "Gold Standard" for differentiating these isomers. The position of the electronegative Oxygen atom relative to the methine (CH) and methylene (CH₂) protons creates a predictable shift pattern.
Proton ( H) NMR Comparison
Solvent: CDCl₃ (Chloroform-d)
| Proton Position | 2-Amino-1-Propanol (Alaninol) | 1-Amino-2-Propanol (Isopropanolamine) | Mechanistic Explanation |
| Methine (-CH-) | ~3.0 - 3.1 ppm (Multiplet) | ~3.7 - 3.8 ppm (Multiplet) | In 1-AP, the CH is directly attached to Oxygen, causing significant deshielding (downfield shift). In 2-AP, it is attached to Nitrogen (less deshielding). |
| Methylene (-CH₂-) | ~3.3 - 3.6 ppm (dd) | ~2.5 - 2.8 ppm (dd) | In 2-AP, CH₂ is attached to Oxygen (deshielded). In 1-AP, it is attached to Nitrogen (shielded). |
| Methyl (-CH₃) | ~1.0 - 1.1 ppm (Doublet) | ~1.1 - 1.2 ppm (Doublet) | Minimal difference; both are doublets due to coupling with the adjacent methine. |
Diagnostic Rule:
If the single proton (multiplet) is found downfield at >3.7 ppm , the sample is 1-Amino-2-Propanol . If the multiplet is upfield near 3.0 ppm , it is 2-Amino-1-Propanol .
Carbon ( C) NMR
-
2-Amino-1-Propanol: The CH carbon (attached to N) appears upfield (~48-50 ppm). The CH₂ carbon (attached to O) appears downfield (~66-68 ppm).
-
1-Amino-2-Propanol: The CH carbon (attached to O) appears downfield (~66-68 ppm). The CH₂ carbon (attached to N) appears upfield (~48-50 ppm).
Mass Spectrometry (MS) Fragmentation[4][5][6]
Mass spectrometry provides a rapid, robust confirmation method. The fragmentation is governed by Alpha-Cleavage , where the bond adjacent to the heteroatom (N or O) breaks to stabilize the resulting cation.
Fragmentation Pathway Logic
-
Nitrogen Rule: Nitrogen stabilizes positive charges better than Oxygen (onium ions). However, alpha-cleavage usually results in the loss of the largest alkyl group.
-
Base Peak Prediction:
-
2-AP: Cleavage at C1-C2 leads to loss of the hydroxymethyl group (-CH₂OH, mass 31). The charge remains on the amine fragment.
-
1-AP: Cleavage at C1-C2 leads to loss of the aminomethyl group (-CH₂NH₂, mass 30). The charge remains on the oxygen fragment.
-
Figure 2: Mass Spectrometry fragmentation pathways. The base peak difference (44 vs. 45) is the definitive MS identifier.
Experimental Protocol: Identification Workflow
This protocol is designed for researchers needing to validate the identity of a "Propanolamine" sample of unknown isomeric purity.
Reagents Required:
-
Deuterated Chloroform (
) or Deuterated DMSO ( ). -
Standard NMR tubes.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of the unknown liquid in 0.6 mL of
. Note: is preferred over DMSO to prevent solvent peak overlap with the critical 2.5–3.5 ppm region. -
Acquisition: Acquire a standard 1D Proton (
) NMR spectrum (minimum 8 scans). -
Integration: Calibrate the TMS peak to 0.00 ppm. Integrate the methyl doublet at ~1.1 ppm to a value of 3.0.
-
Analysis (The Decision Matrix):
| Observation | Conclusion |
| Multiplet at 3.0 ppm (1H) AND Doublet of Doublets at 3.3-3.6 ppm (2H) | 2-Amino-1-Propanol (Alaninol) |
| Multiplet at 3.8 ppm (1H) AND Doublet of Doublets at 2.5-2.8 ppm (2H) | 1-Amino-2-Propanol |
| Peaks present at both sets of shifts | Mixture of Isomers |
Infrared (IR) Spectroscopy Notes
While less definitive than NMR or MS, IR can provide supporting evidence, particularly in the fingerprint region.
-
C-O Stretch:
-
2-Amino-1-Propanol (Primary Alcohol): Strong band near 1050 cm⁻¹ .
-
1-Amino-2-Propanol (Secondary Alcohol): Strong band near 1100 cm⁻¹ .
-
-
N-H Stretch: Both exhibit primary amine doublets around 3300–3400 cm⁻¹, making this region poor for differentiation.
References
-
National Institute of Standards and Technology (NIST). (2023). 1-Amino-2-propanol Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[3][4] SDBS No. 12225 (2-amino-1-propanol) and SDBS No. 2388 (1-amino-2-propanol). Retrieved from [Link]
-
PubChem. (2025).[5] 2-Aminopropanol (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Propanol, 1-amino- [webbook.nist.gov]
- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 4. (S)-(+)-2-Amino-1-propanol | 2749-11-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2-Aminopropanol | C3H9NO | CID 5126 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Proper Disposal of 1-[(1-Phenylethyl)amino]propan-2-ol
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we utilize. The disposal of any chemical, including the chiral building block 1-[(1-Phenylethyl)amino]propan-2-ol, is a critical final step in the experimental workflow. This guide provides a procedural framework grounded in established safety protocols to manage this substance, ensuring the protection of personnel and the environment.
While a specific Safety Data Sheet (SDS) for 1-[(1-Phenylethyl)amino]propan-2-ol (CAS No. 1153186-93-6) is not widely available, its chemical structure—an alkanolamine—allows us to infer its hazard profile from analogous, well-documented compounds such as 1-aminopropan-2-ol.[1] This guide is built upon that principle, synthesizing data from related molecules to establish a robust and safe disposal plan.
Hazard Assessment: Understanding the "Why"
Proper handling and disposal procedures are dictated by the inherent hazards of the substance. Based on its functional groups (a secondary amine and a secondary alcohol), 1-[(1-Phenylethyl)amino]propan-2-ol should be treated as a substance possessing multiple hazards.
-
Corrosivity and Toxicity: Amines are basic and can cause severe skin burns and eye damage.[1] Alkanolamines are often classified as harmful if they come into contact with the skin or are swallowed.[2]
-
Combustibility: The organic structure suggests it is a combustible liquid, with vapors that may form flammable mixtures with air, especially upon heating.[2][3]
-
Environmental Hazard: Many amino compounds are harmful to aquatic life; therefore, release into the environment via drains or other means must be strictly avoided.[2][4]
These characteristics necessitate that 1-[(1-Phenylethyl)amino]propan-2-ol be managed as a regulated hazardous waste stream.
Table 1: Inferred Hazard Profile
| Hazard Classification | Description | Precautionary Rationale |
| Skin Corrosion/Irritation | Expected to be corrosive or irritant. | Prevents chemical burns and skin damage. |
| Serious Eye Damage | High risk of serious, potentially irreversible eye damage. | Mandates the use of splash-proof eye protection. |
| Acute Toxicity (Dermal, Oral) | Presumed harmful if absorbed through the skin or ingested. | Requires gloves and prohibits ingestion. |
| Combustible Liquid | Can ignite when exposed to heat or flame sources. | Necessitates storage away from ignition sources. |
| Aquatic Hazard | Potentially toxic to aquatic organisms. | Forbids disposal into sanitary sewer systems.[5][6] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, it is imperative to wear the appropriate PPE. This is your primary line of defense against exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and absorption.[7] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes, which can cause severe damage.[7] |
| Skin/Body Protection | Laboratory coat; additional protective clothing as needed. | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of potentially harmful vapors.[4] |
In the event of a spill, immediately alert personnel in the area. Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large spills. The collected material must be treated as hazardous waste.[2][4]
Step-by-Step Disposal Protocol
Disposing of 1-[(1-Phenylethyl)amino]propan-2-ol is not merely about discarding it; it's a systematic process of containment, segregation, and transfer.
Step 1: Waste Characterization and Segregation
This substance must be disposed of as hazardous chemical waste.[6][8]
-
DO NOT dispose of this chemical down the drain.[9] This is a critical violation of environmental safety protocols due to its aquatic toxicity.[2]
-
Segregate this waste stream. Keep it separate from incompatible chemicals. Based on its alkanolamine structure, it must not be mixed with:
-
It should be collected in a container designated for non-halogenated organic waste or a specific "amine waste" stream if your institution has one.
Step 2: Select a Proper Waste Container
The integrity of the waste container is paramount to prevent leaks and exposures.
-
Use a compatible container. The original product container is often the best choice.[6] Alternatively, use a clean, high-density polyethylene (HDPE) or glass bottle.[12]
-
Ensure the container is in good condition. It must be free of cracks or leaks and have a secure, tightly sealing cap.[6]
-
Do not overfill. Fill containers to a maximum of 80-90% capacity to allow for vapor expansion and prevent spills.[9]
Step 3: Label the Waste Container Accurately
Proper labeling is a regulatory requirement and ensures safe handling by all personnel.
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[9]
-
The label must be filled out completely and legibly, including:
-
The full chemical name: "Waste 1-[(1-Phenylethyl)amino]propan-2-ol"
-
The words "Hazardous Waste"[8]
-
An accurate list of all components and their approximate percentages if it is a mixed waste.
-
The relevant hazard pictograms (e.g., Corrosive, Harmful, Environmentally Hazardous).
-
The date the container was started.
-
Step 4: On-Site Storage and Final Disposal
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area.[9]
-
The storage location must be away from heat, open flames, or other ignition sources.[5]
-
Ensure secondary containment is used to capture any potential leaks.
-
Arrange for professional disposal. Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor for pickup.[6] These professionals will transport the waste to a permitted facility for final disposal, which is typically high-temperature incineration.[2][7][13]
Decontamination and Empty Container Management
-
Glassware Decontamination: Glassware that has come into contact with the chemical should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from the first rinse must be collected and disposed of as hazardous waste along with the primary chemical waste. Subsequent rinses may also need to be collected depending on local regulations.
-
Empty Primary Containers: A container that held a hazardous chemical is not considered regular trash until it is "RCRA empty."[14] This typically involves triple-rinsing the container with a solvent capable of removing the residue. This rinsate must also be collected as hazardous waste.[6] After rinsing, deface or remove all labels from the container before disposing of it in the appropriate solid waste bin (e.g., glass or plastic recycling).[6][8]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for 1-[(1-Phenylethyl)amino]propan-2-ol.
Caption: Disposal workflow for 1-[(1-Phenylethyl)amino]propan-2-ol.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Properly Managing Chemical Waste in Labor
- Safety Data Sheet for 1-aminopropan-2-ol. Sigma-Aldrich.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Lab Chemical Waste Disposal SOP. Texas A&M University-Corpus Christi.
- Safety Data Sheet for (R)-(-)-2-Amino-1-phenylethanol. Fisher Scientific.
- Safety D
- Safety Data Sheet for 2-Amino-2-methyl-1-propanol. Sigma-Aldrich.
- Safety Data Sheet for 1-Aminopropan-2-ol. Sigma-Aldrich.
- Safety Data Sheet for 1-[Ethyl(methyl)amino]propan-2-ol. ECHEMI.
- Safety Data Sheet for Propan-2-ol AR. Chemical Suppliers.
- Safety Data Sheet for Amino-2-propanol. Santa Cruz Biotechnology.
- Chemical Compatibility Chart.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
- Advisory 7.3 - Chemical Waste Disposal.
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency.
- 2-AMINO-2-METHYL-1-PROPANOL Reactivity Profile. CAMEO Chemicals, NOAA.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. MSDS Isopropanol [search.abb.com]
- 4. echemi.com [echemi.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. vumc.org [vumc.org]
- 7. fishersci.com [fishersci.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. tamucc.edu [tamucc.edu]
- 10. vumc.org [vumc.org]
- 11. 2-AMINO-2-METHYL-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. acewaste.com.au [acewaste.com.au]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ehs.uc.edu [ehs.uc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
